2-Amino-4-(trifluoromethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPXTDNCULSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that serves as a key building block in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of the trifluoromethoxy group, make it a valuable intermediate in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the development of new drugs and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1260847-67-3 | [1][2] |
| Molecular Formula | C₈H₅F₃N₂O | [1] |
| Molecular Weight | 202.13 g/mol | [1] |
| Boiling Point | 285.9 °C at 760 mmHg | [2] |
| Refractive Index | 1.498 | [2] |
| Appearance | Off-white to slight yellow solid | [2] |
| Purity | ≥ 98% | [2] |
Synthesis and Reactivity
References
An In-depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Amino-4-(trifluoromethoxy)benzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of direct literature for this specific compound, this guide outlines a plausible and scientifically sound synthetic strategy based on established chemical transformations. The methodologies, expected outcomes, and potential applications are detailed to support research and development activities.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-(trifluoromethoxy)aniline. The proposed pathway involves the introduction of a bromine atom ortho to the amino group, followed by a Sandmeyer reaction to convert the amino group into a nitrile, and finally, a nucleophilic substitution of the bromine with an amino group. An alternative and more direct route involves the amination of a commercially available brominated precursor.
A plausible and efficient synthetic route commences with the commercially available precursor, 2-Bromo-4-(trifluoromethoxy)benzonitrile.[2][3] The key transformation is the amination of this aryl bromide. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-suited for this purpose, offering high yields and good functional group tolerance.[4][5][6][7]
Figure 1: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.
Experimental Protocols
The following is a detailed, adapted experimental protocol for the key amination step. This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides with ammonia equivalents.[4][5][7]
Synthesis of this compound via Buchwald-Hartwig Amination
-
Materials:
-
2-Bromo-4-(trifluoromethoxy)benzonitrile
-
Benzophenone imine (ammonia equivalent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-Bromo-4-(trifluoromethoxy)benzonitrile (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and treat with 2M HCl to hydrolyze the imine. Stir for 1 hour.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis of this compound. These values are based on typical yields and purities reported for analogous Buchwald-Hartwig amination reactions of aryl bromides.[4][5][7]
| Parameter | Expected Value | Reference |
| Yield | 70-90% | [4][5][7] |
| Purity (post-chromatography) | >98% | [4][5][7] |
| Reaction Time | 12-24 hours | [4][5][7] |
| Reaction Temperature | 100 °C | [4][5][7] |
Application in Drug Discovery Workflow
This compound is a valuable building block in drug discovery due to the desirable properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity.[1] The following diagram illustrates a general workflow where this compound could be utilized.
Figure 2: General workflow for the use of the title compound in drug discovery.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS#: 1214334-83-4 [m.chemicalbook.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)benzonitrile, a fluorinated organic compound of interest in the pharmaceutical and agrochemical sectors. Given the limited publicly available data on this specific molecule, this guide also includes comparative information on the closely related and more extensively studied isomers, 2-Amino-4-(trifluoromethyl)benzonitrile and 4-Amino-2-(trifluoromethyl)benzonitrile. This comparative approach offers valuable context for researchers engaged in the synthesis and application of fluorinated benzonitrile derivatives.
Introduction to Fluorinated Benzonitriles
Fluorinated organic molecules play a crucial role in modern drug discovery and materials science. The incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), can significantly alter the physicochemical properties of a parent molecule. These changes can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Benzonitrile derivatives, in particular, are key structural motifs in a wide range of biologically active compounds.
Physicochemical Properties
The properties of this compound are presented below, alongside those of its trifluoromethyl analogs for comparison. The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group, a factor that can influence a compound's pharmacokinetic profile.[1][2]
| Property | This compound | 2-Amino-4-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile |
| CAS Number | 1260847-67-3[3] | 1483-54-1[4] | 654-70-6[5] |
| IUPAC Name | This compound | 2-amino-4-(trifluoromethyl)benzonitrile[4] | 4-amino-2-(trifluoromethyl)benzonitrile[6] |
| Molecular Formula | C₈H₅F₃N₂O[3] | C₈H₅F₃N₂[4] | C₈H₅F₃N₂[6] |
| Molecular Weight | 202.13 g/mol [3] | 186.13 g/mol [4] | 186.13 g/mol [5] |
| Melting Point | Not available | Not available | 141-145 °C[5] |
| Appearance | Not available | Not available | White to cream to brown powder or solid[6] |
Synthesis and Experimental Protocols
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile via a Three-Step Process[7][8]
This patented method starts from m-trifluoromethyl fluorobenzene and proceeds through bromination, cyano replacement, and ammonolysis.[7][8]
Step 1: Positional Bromination
-
Reactants : m-trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.
-
Procedure : m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid are mixed in a reactor and heated to reflux. Dibromohydantoin is added in portions, and the reaction proceeds for 5 to 7 hours. The mixture is then cooled and washed with an ice-water solution to yield 4-fluoro-2-trifluoromethyl bromobenzene.[7]
-
Stoichiometry : The molar ratio of dibromohydantoin to m-trifluoromethyl fluorobenzene is 0.6:1.[8]
Step 2: Cyano Group Replacement
-
Reactants : 4-fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.
-
Procedure : Quinoline and cuprous cyanide are heated to reflux with stirring. The 4-fluoro-2-trifluoromethyl bromobenzene from Step 1 is added dropwise. The reaction continues under reflux for 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by steam distillation.[8]
Step 3: Ammonolysis
-
Reactants : 4-fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.
-
Procedure : The 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 is dissolved in ethanol in a sealed reactor. Liquid ammonia is introduced, and the mixture is heated to 120°C for 8 hours. This yields the crude product, 4-amino-2-trifluoromethylbenzonitrile, which is then purified by recrystallization from toluene.[7]
-
Purity and Yield : This process can yield a final product with a purity of over 99% (as determined by HPLC) and a total yield of 73-75%.[7]
Synthesis of 2-Trifluoromethyl-4-aminobenzonitrile via a Four-Step Process[9]
This patented method also starts with m-trifluoromethyl fluorobenzene.[9]
Step 1: Bromination
-
m-trifluoromethyl fluorobenzene undergoes a bromination reaction in the presence of an acid and a brominating agent to produce 2-bromo-5-fluoro-benzotrifluoride.[9]
Step 2: Grignard Reaction and Formylation
-
The 2-bromo-5-fluoro-benzotrifluoride is converted into a Grignard reagent, which then undergoes a formylation reaction to yield 2-trifluoromethyl-4-fluorobenzaldehyde.[9]
Step 3: Cyanation
-
The 2-trifluoromethyl-4-fluorobenzaldehyde is subjected to a cyanation reaction to produce 2-trifluoromethyl-4-fluorobenzonitrile.[9]
Step 4: Amination
-
Finally, the 2-trifluoromethyl-4-fluorobenzonitrile is reacted with an ammoniating reagent to obtain 2-trifluoromethyl-4-aminobenzonitrile.[9]
Biological Activity and Applications
This compound
This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[3] The presence of the trifluoromethoxy group is intended to enhance the metabolic stability and lipophilicity of the final products.[3] This makes it a valuable building block in the development of drugs targeting central nervous system disorders, as well as in the creation of effective and selective herbicides and pesticides.[3] Its applications also extend to materials science for producing advanced polymers and coatings.[3]
Trifluoromethyl Analogs
The trifluoromethyl-substituted isomers have well-documented roles as precursors to important pharmaceutical agents.
-
4-Amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of the anti-cancer drug bicalutamide , a non-steroidal androgen receptor antagonist.[10] It is also used in the preparation of other non-steroidal androgen receptor modulators and benzimidazoles that have shown potential in treating breast cancer by inhibiting the growth of endothelial cells.[5][10]
-
2-Amino-4-(trifluoromethyl)benzonitrile serves as a versatile intermediate for various pharmaceuticals, particularly those targeting neurological disorders.[11] Its trifluoromethyl group enhances lipophilicity and metabolic stability, making the resulting molecules more effective in targeted therapies.[11] It is also used in the formulation of agrochemicals.[11]
Signaling Pathways and Mechanism of Action
Detailed studies on the specific signaling pathways modulated by this compound are not currently available in the public domain. The biological activity of compounds derived from this intermediate would be dependent on the final molecular structure. For instance, if used to synthesize an androgen receptor antagonist, the resulting compound would function by competitively inhibiting the binding of androgens to the androgen receptor, thereby disrupting the downstream signaling cascade that promotes the growth of hormone-sensitive cancer cells.
Conclusion
This compound is a valuable fluorinated building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science fields. While detailed experimental and biological data for this specific compound are sparse, the well-documented synthesis and applications of its trifluoromethyl analogs provide a strong foundation for researchers. The distinct physicochemical properties imparted by the trifluoromethoxy group, particularly its high lipophilicity, suggest its potential for creating drug candidates with favorable pharmacokinetic profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. This compound [myskinrecipes.com]
- 4. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-氨基-2-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Google Patents [patents.google.com]
- 10. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile (CAS No. 1260847-67-3), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of experimental data for this specific compound, this guide combines the available factual information with predicted properties and contextual analysis based on the well-characterized analogous compound, 2-Amino-4-(trifluoromethyl)benzonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.
Introduction
This compound is an aromatic organic compound featuring an amino group, a nitrile group, and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is a key structural motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] As an intermediate, this compound serves as a building block for the synthesis of more complex bioactive molecules.[2] Its unique substitution pattern offers potential for the development of novel therapeutics and agrochemicals.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively available in public literature. The following tables summarize the known identifiers and a combination of available and predicted physicochemical properties. For comparative purposes, the experimental data for the structurally similar compound, 2-Amino-4-(trifluoromethyl)benzonitrile, is also provided.
Table 1: Compound Identification
| Identifier | This compound | 2-Amino-4-(trifluoromethyl)benzonitrile (Analogue) |
| CAS Number | 1260847-67-3[2] | 1483-54-1[3] |
| Molecular Formula | C₈H₅F₃N₂O[2] | C₈H₅F₃N₂[3] |
| Molecular Weight | 202.13 g/mol [2] | 186.13 g/mol [3] |
| MDL Number | MFCD09745164[2] | MFCD04974124[4] |
Table 2: Physical Properties
| Property | This compound | 2-Amino-4-(trifluoromethyl)benzonitrile (Analogue) |
| Melting Point | Predicted: 70-110 °C | 88-92 °C[4] |
| Boiling Point | Predicted: 280-320 °C at 760 mmHg | 127 °C at 7 mmHg[4] |
| Density | Predicted: 1.45 ± 0.1 g/cm³ | Not available |
| pKa | Predicted: 1.5 (amine) | Not available |
| LogP | Predicted: 2.8 | 2.7[3] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Soluble in DMSO and Methanol (Slightly).[5] |
| Appearance | Not specified | White to light yellow crystalline powder.[4] |
Note: Predicted values are generated using computational models and should be considered as estimates.
Spectral Data (Predicted)
Table 3: Predicted Spectral Data
| Spectrum | Predicted Peaks for this compound |
| ¹H NMR | Aromatic protons (3H) expected between δ 6.5-7.5 ppm. Amino protons (2H) expected as a broad singlet. |
| ¹³C NMR | Aromatic carbons expected between δ 110-150 ppm. Nitrile carbon (C≡N) expected around δ 115-120 ppm. Carbon of the trifluoromethoxy group (CF₃) expected as a quartet due to C-F coupling.[6][7][8] |
| IR Spectroscopy | N-H stretching of the primary amine around 3300-3500 cm⁻¹. C≡N stretching of the nitrile group around 2220-2260 cm⁻¹. C-O-C stretching of the trifluoromethoxy group around 1000-1300 cm⁻¹. C-F stretching around 1100-1200 cm⁻¹. |
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups on the benzene ring:
-
Amino Group (-NH₂): This is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. It can also act as a nucleophile in various reactions.
-
Nitrile Group (-C≡N): This is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring.[9] It is also known to be metabolically stable.[1]
The interplay of these groups dictates the overall reactivity and regioselectivity of the molecule in chemical transformations.
Proposed Synthesis and Characterization Workflow
While a specific, documented experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A logical workflow for its subsequent characterization is also outlined.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
An Inquiry into the Elusive 2-Amino-4-(trifluoromethoxy)benzonitrile: A Summary of Available Technical Information
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document summarizes the currently available public domain information regarding the chemical compound 2-Amino-4-(trifluoromethoxy)benzonitrile. Despite a comprehensive search of scientific literature and patent databases, detailed information on its discovery, a specific experimental protocol for its synthesis, and extensive quantitative data remain largely unpublished. This scarcity of data suggests that the compound may be a relatively novel or specialized chemical intermediate, with much of the associated research and development information being proprietary or not yet in the public sphere.
Chemical Identity and General Properties
This compound is a fluorinated aromatic compound. The presence of the trifluoromethoxy group (-OCF₃) is significant, as this functional group is known to enhance the metabolic stability and lipophilicity of molecules, making it a desirable feature in the design of bioactive compounds.[1][2]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 1260847-67-3[1][2] |
| Molecular Formula | C₈H₅F₃N₂O[1][2] |
| Molecular Weight | 202.13 g/mol [1][2] |
Discovery and History
The initial discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. No seminal publication or patent could be identified that details its first synthesis or describes the context of its discovery.
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. While numerous patents describe the synthesis of structurally similar compounds, such as those with a trifluoromethyl (-CF₃) group, a specific procedure for the trifluoromethoxy analog is not provided.
A Chinese patent (CN115867541A) mentions the use of this compound as a starting material in the synthesis of a more complex aminopyrimidinone derivative. This indicates its role as a chemical intermediate, but the patent does not provide a method for its preparation.
For illustrative purposes, a generalized synthetic approach to similar aminobenzonitriles often involves multiple steps. A hypothetical pathway, based on syntheses of related compounds, is depicted below. It is crucial to note that this is a generalized representation and not a validated protocol for the synthesis of this compound.
Caption: A generalized, hypothetical workflow for the synthesis of a substituted aminobenzonitrile.
Applications and Areas of Interest
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2]
-
Pharmaceuticals: The trifluoromethoxy group can improve a drug candidate's metabolic profile and its ability to cross biological membranes. This makes it a valuable building block for compounds targeting central nervous system (CNS) disorders, such as anxiety and depression.[1][2]
-
Agrochemicals: In the development of herbicides and pesticides, the unique electronic properties of the trifluoromethoxy group can contribute to the efficacy and selectivity of the final product.[1][2]
-
Material Science: The compound's structure may also lend itself to the production of advanced polymers and coatings with specific chemical resistance properties.[1][2]
Quantitative and Spectroscopic Data
Signaling Pathways and Biological Activity
As this compound is an intermediate, it is not expected to have direct biological activity or be directly involved in signaling pathways. The biological effects would be characteristic of the final, more complex molecules synthesized from it. There is currently no publicly available information linking derivatives of this specific compound to particular biological pathways.
Conclusion
While this compound is commercially available and serves as an intermediate in chemical synthesis, a comprehensive technical profile is not available in the public domain. Key information regarding its discovery, a detailed synthesis protocol, and extensive quantitative data remains elusive. Researchers and drug development professionals interested in this compound may need to rely on proprietary internal research or undertake foundational research to characterize it fully.
References
An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzonitrile: A Promising Intermediate in Chemical Synthesis
An Introduction to a Niche Yet Promising Chemical Entity
2-Amino-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that holds potential as a key intermediate in the synthesis of a variety of bioactive compounds.[1] While detailed public scientific literature on this specific molecule is notably scarce, its structural features—a benzonitrile core substituted with an amino group and a trifluoromethoxy group—suggest its utility in the fields of pharmaceutical and agrochemical research and development. The presence of the trifluoromethoxy (-OCF3) group is particularly significant, as it is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the design of novel drugs and crop protection agents.[1] It is believed to be particularly valuable in the development of therapeutics for central nervous system (CNS) disorders, such as anxiety and depression, as well as in the formulation of effective and selective herbicides and pesticides.[1]
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that this information is primarily sourced from chemical suppliers and publicly available databases, as dedicated research publications with detailed characterization are not readily found.
| Property | Value | Source |
| CAS Number | 1260847-67-3 | [1] |
| Molecular Formula | C₈H₅F₃N₂O | [1] |
| Molecular Weight | 202.13 g/mol | [1] |
| Purity | ≥ 95% | [1] |
| Storage | Room temperature, in a dark place under an inert atmosphere |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, based on established principles of organic chemistry and known syntheses of analogous trifluoromethoxy-substituted anilines and benzonitriles, a plausible synthetic route can be proposed. This hypothetical pathway serves as a guide for researchers and would require optimization and validation in a laboratory setting.
A potential synthetic approach could involve a multi-step process starting from a readily available trifluoromethoxy-substituted benzene derivative. The introduction of the amino and cyano groups would be key transformations.
Disclaimer: The above workflow is a hypothetical representation and has not been experimentally validated from cited literature for this specific compound. Researchers should consult general methods for aromatic substitution, cyanation, and reduction of nitro groups to develop a specific protocol.
Applications in Research and Development
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors.[1] The trifluoromethoxy group is a bioisostere of other functional groups and can significantly modulate the biological activity and pharmacokinetic properties of a parent compound.
In drug discovery, the introduction of a trifluoromethoxy group can lead to:
-
Enhanced Metabolic Stability: The C-F bonds are strong and the -OCF3 group is resistant to metabolic degradation, which can increase the half-life of a drug.
-
Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
Similarly, in the agrochemical industry, these properties can contribute to the development of more potent, selective, and environmentally stable herbicides and pesticides.[1] The compound's versatility also extends to material science, where it can be used in the production of advanced polymers and coatings with enhanced chemical resistance.[1]
Future Outlook
While this compound is currently a niche chemical, its potential as a building block for high-value products is significant. Further research into its synthesis, reactivity, and application in creating novel molecules is warranted. The development of a robust and scalable synthetic protocol would be a crucial first step in unlocking the full potential of this promising intermediate. As the demand for fluorinated compounds in the life sciences and material science continues to grow, it is likely that interest in versatile building blocks like this compound will increase.
References
Methodological & Application
Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-(trifluoromethoxy)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Amino-4-(trifluoromethoxy)benzonitrile as a key starting material. The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and bioavailability of drug candidates. The protocols outlined below describe the synthesis of quinoline and quinazoline derivatives, which are privileged scaffolds in numerous biologically active compounds.
Application Note 1: Synthesis of Substituted 4-Amino-6-(trifluoromethoxy)quinolines
Substituted 4-aminoquinolines are core structures in a variety of therapeutic agents, most notably antimalarial drugs like chloroquine. A transition-metal-free, base-promoted reaction between 2-aminobenzonitriles and ynones provides an efficient, one-pot synthesis of these valuable scaffolds.[1][2][3][4] This protocol details a sequential aza-Michael addition and intramolecular annulation to generate polysubstituted 4-aminoquinolines.
Experimental Workflow: Synthesis of 4-Aminoquinolines
References
2-Amino-4-(trifluoromethoxy)benzonitrile as a building block in medicinal chemistry
Introduction
2-Amino-4-(trifluoromethoxy)benzonitrile is a valuable fluorinated building block in medicinal chemistry, prized for its utility in the synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF3) group into drug candidates can significantly enhance key pharmacological properties. This functional group is known to improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and modulate the acidity of nearby functional groups, thereby influencing target binding affinity. These attributes make this compound an attractive starting material for the development of kinase inhibitors and other targeted therapies.
Key Applications in Drug Discovery
Derivatives of this compound are prominently featured in the development of inhibitors for critical signaling pathways implicated in cancer and other proliferative diseases. The primary amino and nitrile functionalities of this building block serve as versatile handles for the construction of various heterocyclic scaffolds, most notably quinazolines and pyrimidines, which are core structures in a multitude of approved and investigational kinase inhibitors.
Kinase Inhibitors for Cancer Therapy
The 2-aminobenzonitrile scaffold is a cornerstone for the synthesis of 4-aminoquinazoline derivatives, a class of compounds that have shown significant success as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that control cell growth, proliferation, and survival.
Targeted Signaling Pathway: PI3K/mTOR/Akt
The Phosphatoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and cellular metabolism. Dysregulation of this pathway is a common event in many human cancers, making its components attractive targets for drug development. Several classes of inhibitors targeting PI3K and mTOR, including those with quinazoline and pyrimidine cores, have been developed, with some demonstrating potent antitumor activity.
Below is a diagram illustrating the central role of the PI3K/mTOR/Akt signaling pathway in cellular processes.
Quantitative Data
While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents data for structurally related 4-aminoquinazoline and pyrimidine derivatives, highlighting the potency of this compound class against key kinase targets. The trifluoromethoxy group is anticipated to further modulate the activity and pharmacokinetic properties of these scaffolds.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| 4-Anilinoquinazolines | EGFR | 11.75 | Gefitinib |
| 2,4-Disubstituted Pyrimidines | PI3Kα | 31.8 ± 4.1 | BKM-120[1] |
| 2,4-Disubstituted Pyrimidines | PI3Kδ | 15.4 ± 1.9 | BKM-120[1] |
| Thienopyrimidines | PI3Kβ | Selective Inhibition | GSK-derived compounds |
| Imidazoquinolines | PI3K/mTOR | PI3Kα: 6, mTOR: 200 | Dactolisib (NVP-BEZ235) |
| Quinolinesulfonamides | PI3K/mTOR | PI3Kα: 0.04, mTOR: 0.28 | Omipalisib (GSK2126458) |
Experimental Protocols
The following protocols describe general synthetic routes for the preparation of heterocyclic scaffolds using 2-aminobenzonitriles as a starting material. These can be adapted for this compound.
Protocol 1: Synthesis of 4-Aminoquinazoline Derivatives
This protocol outlines a general procedure for the synthesis of 4-aminoquinazolines from 2-aminobenzonitriles through a condensation reaction.
Reaction Scheme:
Materials:
-
This compound
-
A suitable amidine or orthoester (e.g., dimethylformamide dimethyl acetal)
-
Lewis acid (e.g., ZnCl₂) or protic acid (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., N,N-dimethylformamide, dioxane, or toluene)
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable high-boiling point solvent, add the amidine or orthoester (1.1 - 1.5 eq).
-
Add a catalytic amount of a Lewis acid or protic acid (0.1 - 0.2 eq).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the purified 4-aminoquinazoline derivative.
Protocol 2: Synthesis of 2,4-Disubstituted Quinazoline Derivatives
This protocol details a two-step synthesis of 2,4-disubstituted quinazolines, which are common scaffolds for kinase inhibitors.
Workflow Diagram:
Step 1: Synthesis of 2-Chloromethyl-4-amino-6-(trifluoromethoxy)quinazoline
Materials:
-
This compound
-
Chloroacetyl chloride
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with the organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloromethyl-4-amino-6-(trifluoromethoxy)quinazoline intermediate.
Step 2: Nucleophilic Substitution with an Amine
Materials:
-
2-Chloromethyl-4-amino-6-(trifluoromethoxy)quinazoline
-
Desired primary or secondary amine
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., acetonitrile or dimethylformamide)
Procedure:
-
To a solution of 2-chloromethyl-4-amino-6-(trifluoromethoxy)quinazoline (1.0 eq) in a suitable solvent, add the desired amine (1.2 - 2.0 eq) and the base (2.0 eq).
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted quinazoline derivative.
This compound is a highly useful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its trifluoromethoxy group imparts desirable pharmacokinetic properties, making it a valuable component in the design of novel drug candidates, particularly in the area of kinase inhibitors for oncology. The synthetic protocols provided offer a foundation for the construction of diverse libraries of compounds for further biological evaluation.
References
Applications of 2-Amino-4-(trifluoromethoxy)benzonitrile in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethoxy)benzonitrile is a key building block in medicinal chemistry, valued for its trifluoromethoxy group which enhances metabolic stability and cell permeability of derivative compounds. This intermediate is particularly significant in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and hormonal disorders. Its structural features allow for the development of selective and potent modulators of various biological targets.
This document provides an overview of the key applications of this compound in pharmaceutical research, with a focus on its use in the development of anticancer agents and Selective Androgen Receptor Modulators (SARMs). Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.
Key Application Areas
The primary applications of this compound in pharmaceutical research are centered on the synthesis of:
-
Benzimidazole-based Anticancer Agents: The amino and nitrile functionalities of this compound serve as reactive handles for the construction of the benzimidazole core, a privileged scaffold in anticancer drug discovery.
-
Selective Androgen Receptor Modulators (SARMs): This compound is a crucial intermediate in the synthesis of non-steroidal SARMs, which have potential applications in treating muscle wasting, osteoporosis, and certain types of cancer.
Anticancer Applications: Benzimidazole Derivatives
Benzimidazole derivatives synthesized from this compound have been investigated for their potential as anticancer agents. While specific quantitative data for derivatives of this exact starting material is limited in publicly available literature, the broader class of benzimidazoles has shown significant activity against various cancer cell lines. The trifluoromethoxy substitution is anticipated to improve the pharmacological properties of these derivatives.
Hypothetical Quantitative Data for Benzimidazole Derivatives
The following table presents a template for summarizing the in vitro anticancer activity of hypothetical benzimidazole derivatives synthesized from this compound. Researchers can use this format to present their experimental findings.
| Compound ID | Target Cell Line | IC50 (µM) | Notes |
| BZ-TFM-01 | MCF-7 (Breast Cancer) | Data not available | Hypothetical derivative with substituent R1. |
| BZ-TFM-02 | A549 (Lung Cancer) | Data not available | Hypothetical derivative with substituent R2. |
| BZ-TFM-03 | HCT116 (Colon Cancer) | Data not available | Hypothetical derivative with substituent R3. |
Experimental Protocol: Synthesis of Benzimidazole Derivatives
This protocol describes a general method for the synthesis of benzimidazole derivatives from this compound and an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-hydroxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add the substituted aldehyde (1.0 eq) and a catalytic amount of p-TSA (0.1 eq).
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the desired benzimidazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (benzimidazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Potential Signaling Pathways in Cancer
Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Figure 1: Hypothetical inhibition of the PI3K/Akt signaling pathway by a benzimidazole derivative.
Selective Androgen Receptor Modulator (SARM) Applications
This compound is a precursor for the synthesis of non-steroidal SARMs. These compounds are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while having minimal effects on others, like the prostate.
Hypothetical Quantitative Data for SARM Derivatives
The following table provides a template for summarizing the binding affinity and functional activity of hypothetical SARM derivatives.
| Compound ID | Androgen Receptor Binding Affinity (Ki, nM) | In Vitro Functional Assay (EC50, nM) | Notes |
| SARM-TFM-01 | Data not available | Data not available | Hypothetical SARM derivative. |
| SARM-TFM-02 | Data not available | Data not available | Hypothetical SARM derivative. |
| SARM-TFM-03 | Data not available | Data not available | Hypothetical SARM derivative. |
Experimental Protocol: Synthesis of a SARM Precursor
This protocol outlines a general procedure for the synthesis of an intermediate that can be further elaborated into a SARM, starting from this compound.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (radiolabeled androgen)
-
Test compounds (SARM derivatives) dissolved in a suitable solvent
-
Assay buffer (e.g., TEGD buffer)
-
Hydroxyapatite slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compounds and a reference standard (e.g., unlabeled R1881).
-
In a series of tubes, add the assay buffer, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or reference standard.
-
Add the rat ventral prostate cytosol to each tube.
-
Incubate the tubes at 4°C for 18-24 hours.
-
Add hydroxyapatite slurry to each tube to separate bound from unbound radioligand.
-
Wash the pellets with buffer to remove unbound radioligand.
-
Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value.
SARM Mechanism of Action
SARMs function by binding to the androgen receptor and modulating its activity in a tissue-selective manner.
Application Notes and Protocols: Synthesis of Benzimidazoles using 2-Amino-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, anticancer, antihypertensive, and antifungal properties. The unique structural motif of benzimidazole allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This document provides detailed application notes and protocols for the synthesis of novel benzimidazole derivatives using 2-Amino-4-(trifluoromethoxy)benzonitrile as a key starting material. The trifluoromethoxy and nitrile functionalities on the aniline precursor offer unique electronic properties and potential for further chemical modifications, making the resulting benzimidazoles attractive candidates for drug discovery programs.
The primary synthetic route described herein is the condensation reaction of this compound with various aromatic aldehydes. This reaction is a well-established and versatile method for the formation of the benzimidazole core.[1][2][3][4] This document will detail a general protocol that can be adapted for a range of aldehydes, along with representative data for the synthesis of a model compound.
Synthetic Workflow
The synthesis of benzimidazoles from this compound and an aromatic aldehyde typically proceeds through a two-step, one-pot reaction. The initial step involves the formation of a Schiff base intermediate via the condensation of the aniline with the aldehyde. Subsequent intramolecular cyclization and oxidative aromatization lead to the final benzimidazole product. Various catalytic systems can be employed to facilitate this transformation, with copper-based catalysts being particularly effective.[5]
Caption: General workflow for the synthesis of benzimidazoles.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-5-(trifluoromethoxy)-1H-benzo[d]imidazole-7-carbonitrile
This protocol describes a general method for the copper-catalyzed synthesis of benzimidazoles from this compound and a variety of aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add dry DMSO (5 mL) to the reaction mixture.
-
Stir the reaction mixture at 120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole derivative.
Data Presentation
The following table summarizes representative data for the synthesis of two model benzimidazole compounds using the general protocol described above.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole-7-carbonitrile | 18 | 85 | 215-217 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole-7-carbonitrile | 20 | 82 | 198-200 |
Spectroscopic Data for 2-(4-Chlorophenyl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole-7-carbonitrile (Entry 1):
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 2H), 7.90 (s, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.50 (s, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 151.0, 148.5 (q, J = 1.8 Hz, OCF₃), 142.0, 136.5, 135.0, 130.0, 129.5, 128.0, 121.8 (q, J = 257 Hz, CF₃), 118.0, 115.5, 110.0, 105.0.
-
MS (ESI): m/z calculated for C₁₅H₇ClF₃N₃O [M+H]⁺: 352.02, found: 352.03.
Potential Signaling Pathway Involvement
Benzimidazole derivatives are known to interact with a multitude of biological targets, including kinases, polymerases, and G-protein coupled receptors. The specific substitution pattern on the benzimidazole core dictates its pharmacological activity. For instance, certain benzimidazole derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis.
Caption: Potential inhibition of the VEGF signaling pathway by a benzimidazole derivative.
Conclusion
The synthetic protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis and development of novel benzimidazole-based therapeutic agents. The use of this compound as a starting material offers a gateway to a diverse range of benzimidazoles with unique electronic and pharmacological properties. The adaptability of the described synthetic methods allows for the creation of extensive compound libraries for screening and lead optimization in drug discovery endeavors.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of Novel Quinolines via Reaction of 2-Amino-4-(trifluoromethoxy)benzonitrile with Ynones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines and their derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The synthesis of polysubstituted quinolines, particularly 4-aminoquinolines, is a key area of research for the development of new therapeutic agents.[5] This document provides detailed application notes and protocols for the synthesis of novel quinoline derivatives through the reaction of 2-Amino-4-(trifluoromethoxy)benzonitrile with various ynones. This reaction proceeds via a transition-metal-free, base-promoted annulation, offering a straightforward and efficient method for generating a library of potentially bioactive molecules.[5][6]
The trifluoromethoxy group on the benzonitrile starting material is of particular interest as it can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, potentially enhancing their efficacy and metabolic stability.
Reaction Principle
The core of this synthetic strategy is the Friedländer-type annulation, a condensation reaction between a 2-aminoaryl nitrile and a carbonyl compound containing an α-methylene group.[7][8] In this specific application, the reaction between this compound and an ynone is promoted by a base. The proposed mechanism involves a sequential aza-Michael addition followed by an intramolecular annulation.[5][6]
The reaction is initiated by the deprotonation of the amino group of this compound by the base. The resulting anion then undergoes a nucleophilic attack on the ynone (aza-Michael addition) to form a reactive enolic-allene intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final 4-aminoquinoline product.[5]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of high purity and dried according to standard procedures.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Product purification is typically achieved by column chromatography on silica gel.
General Procedure for the Synthesis of 4-Aminoquinolines
-
To a dried reaction vessel, add this compound (1.0 equiv.), the desired ynone (1.2 equiv.), and a suitable solvent (e.g., DMSO).
-
Add the base (e.g., potassium tert-butoxide, K'Ot'Bu) (2.0 equiv.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 1-2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with a variety of ynones, based on literature for similar substrates.[5]
| Entry | Ynone (R1, R2) | Product | Expected Yield (%) |
| 1 | R1=Phenyl, R2=Phenyl | 2,3-Diphenyl-4-amino-6-(trifluoromethoxy)quinoline | 85-95 |
| 2 | R1=Methyl, R2=Phenyl | 2-Methyl-3-phenyl-4-amino-6-(trifluoromethoxy)quinoline | 80-90 |
| 3 | R1=Phenyl, R2=Thienyl | 2-Phenyl-3-(thien-2-yl)-4-amino-6-(trifluoromethoxy)quinoline | 82-92 |
| 4 | R1=Ethyl, R2=Furyl | 2-Ethyl-3-(fur-2-yl)-4-amino-6-(trifluoromethoxy)quinoline | 78-88 |
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-aminoquinolines.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the base-promoted annulation.
Applications in Drug Development
The synthesized 4-aminoquinoline derivatives bearing a trifluoromethoxy group are novel compounds with significant potential for drug discovery. The trifluoromethoxy substituent can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. These novel quinolines can be screened for a variety of biological activities, including but not limited to:
-
Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity.[4]
-
Antimalarial Activity: The 4-aminoquinoline scaffold is a well-known pharmacophore for antimalarial drugs like chloroquine.[5]
-
Antimicrobial Activity: Quinolines have demonstrated broad-spectrum antibacterial and antifungal properties.[3]
Further derivatization of the synthesized quinolines can lead to the development of a diverse chemical library for high-throughput screening and lead optimization in various drug discovery programs.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of quinazoline derivatives utilizing 2-Amino-4-(trifluoromethoxy)benzonitrile as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The introduction of a trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.
Introduction
Quinazoline and its derivatives are known to exhibit a diverse array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][2][3] The 2-amino-benzonitrile moiety serves as a versatile precursor for the construction of the quinazoline ring system. While direct experimental data for the use of this compound in quinazoline synthesis is not extensively documented in publicly available literature, established synthetic routes for analogous 2-aminobenzonitriles, particularly those bearing electron-withdrawing groups, provide a strong basis for the development of effective protocols.[4][5]
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and high metabolic stability. Its strong electron-withdrawing nature can influence the reactivity of the starting material and the biological activity of the final products. Several quinazoline derivatives incorporating trifluoromethyl (-CF₃) groups have shown significant potential as antitumor agents, suggesting that trifluoromethoxy-substituted quinazolines may also possess promising therapeutic properties.[6][7]
Proposed Synthetic Pathways
Based on established methodologies for the synthesis of quinazolines from 2-aminobenzonitriles, two primary synthetic strategies are proposed for the utilization of this compound. These pathways involve the reaction of the anthranilonitrile with either nitriles or isothiocyanates to construct the quinazoline core.
A general workflow for the synthesis is outlined below:
Figure 1: General workflow for the synthesis of substituted 6-(trifluoromethoxy)quinazolines.
Pathway A: Reaction with Nitriles
This approach involves the condensation of this compound with a suitable nitrile in the presence of a catalyst, often under microwave irradiation, to form 2,4-disubstituted quinazolines. This method is advantageous for its efficiency and the ability to introduce a wide range of substituents at the 2-position of the quinazoline ring.
The proposed reaction pathway is as follows:
Figure 2: Proposed synthesis of 2,4-disubstituted-6-(trifluoromethoxy)quinazolines via reaction with nitriles.
Pathway B: Reaction with Isothiocyanates
The reaction of this compound with isothiocyanates provides a route to 2-amino-4-thio-quinazoline derivatives, which can be further functionalized. This pathway is particularly useful for generating quinazolines with a sulfur-containing moiety at the 4-position, which can serve as a handle for further chemical modifications.
The proposed reaction pathway is as follows:
Figure 3: Proposed synthesis of 2,4-disubstituted-6-(trifluoromethoxy)quinazolines via reaction with isothiocyanates.
Experimental Protocols (Proposed)
The following protocols are proposed based on analogous transformations reported in the literature for other substituted 2-aminobenzonitriles. Note: These protocols may require optimization for the specific substrate, this compound.
Protocol A: Synthesis of 2,4-Disubstituted-6-(trifluoromethoxy)quinazolines via Nitrile Condensation
This protocol is adapted from methodologies employing TMSOTf as a catalyst under microwave irradiation.[8]
Materials:
-
This compound
-
Substituted Nitrile (R-CN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the substituted nitrile (1.2 mmol), and the anhydrous solvent (3 mL).
-
Add TMSOTf (0.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | R-Group of Nitrile | Proposed Product | Expected Yield Range (%) |
| 1 | Phenyl | 2-Phenyl-4-amino-6-(trifluoromethoxy)quinazoline | 60-80 |
| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-amino-6-(trifluoromethoxy)quinazoline | 65-85 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-amino-6-(trifluoromethoxy)quinazoline | 55-75 |
| 4 | Thiophen-2-yl | 2-(Thiophen-2-yl)-4-amino-6-(trifluoromethoxy)quinazoline | 50-70 |
Table 1: Proposed synthesis of various 2,4-disubstituted-6-(trifluoromethoxy)quinazolines via nitrile condensation. Yields are estimated based on similar reported reactions.
Protocol B: Synthesis of 2-Amino-4-substituted-6-(trifluoromethoxy)quinazoline-4-thiones via Isothiocyanate Cyclization
This protocol is based on the base-mediated cyclization of thiourea intermediates formed from 2-aminobenzonitriles and isothiocyanates.
Materials:
-
This compound
-
Substituted Isothiocyanate (R-NCS)
-
Base (e.g., Potassium Carbonate or Triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
Dissolve this compound (1.0 mmol) and the substituted isothiocyanate (1.1 mmol) in the chosen solvent (5 mL).
-
Add the base (2.0 mmol) to the reaction mixture.
-
Heat the mixture at 80-100 °C for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure quinazoline-4-thione.
| Entry | R-Group of Isothiocyanate | Proposed Product | Expected Yield Range (%) |
| 1 | Phenyl | 2-Amino-4-(phenylamino)-6-(trifluoromethoxy)quinazoline-4-thione | 70-90 |
| 2 | Ethyl | 2-Amino-4-(ethylamino)-6-(trifluoromethoxy)quinazoline-4-thione | 65-85 |
| 3 | Benzyl | 2-Amino-4-(benzylamino)-6-(trifluoromethoxy)quinazoline-4-thione | 70-88 |
| 4 | 4-Fluorophenyl | 2-Amino-4-((4-fluorophenyl)amino)-6-(trifluoromethoxy)quinazoline-4-thione | 75-92 |
Table 2: Proposed synthesis of various 2,4-disubstituted-6-(trifluoromethoxy)quinazoline-4-thiones. Yields are estimated based on similar reported reactions.
Potential Applications and Biological Significance
Quinazoline derivatives are a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The introduction of a trifluoromethoxy group at the 6-position of the quinazoline scaffold is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The high lipophilicity of the -OCF₃ group can enhance cell membrane permeability, while its resistance to metabolic degradation can lead to an improved half-life in vivo.
Derivatives synthesized from this compound could be evaluated for their inhibitory activity against a panel of protein kinases implicated in cancer progression. Furthermore, the diverse substitution patterns achievable through the proposed synthetic routes allow for the generation of a library of compounds for structure-activity relationship (SAR) studies, aiding in the identification of potent and selective drug candidates. Beyond oncology, trifluoromethoxy-substituted quinazolines may also exhibit activities in other therapeutic areas where quinazolines have shown promise, such as in the treatment of inflammatory and infectious diseases.[1][3]
Conclusion
The protocols and data presented herein provide a foundational guide for the synthesis of novel quinazoline derivatives from this compound. While these methods are based on well-established chemical transformations for analogous compounds, researchers should anticipate the need for optimization to achieve optimal yields and purity for this specific substrate. The resulting trifluoromethoxy-substituted quinazolines represent a promising class of compounds for further investigation in drug discovery programs, with the potential to yield new therapeutic agents with enhanced properties.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-4-(trifluoromethoxy)benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Amino-4-(trifluoromethoxy)benzonitrile, a versatile building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity to the resulting molecules.
Core Applications
This compound is a key intermediate for the synthesis of a variety of bioactive compounds, including but not limited to:
-
Quinazolinones: These scaffolds are prevalent in many clinically approved drugs and are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.
-
Benzimidazoles: This class of compounds is of significant interest in drug discovery, with applications as potential inhibitors of endothelial cell growth, relevant in cancer therapy.
-
Functionalized Anilines: The amino group can be further derivatized to introduce diverse functionalities, expanding the synthetic utility of the core structure.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for analogous compounds. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one
This protocol describes the cyclization of this compound with formic acid to yield the corresponding quinazolinone. This transformation is a fundamental step in the synthesis of a wide array of substituted quinazolinone derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Formic acid (≥95%)
-
Toluene
-
Sodium bicarbonate (Saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add an excess of formic acid (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 7-(trifluoromethoxy)quinazolin-4(3H)-one.
Quantitative Data for Analogous Quinazolinone Syntheses:
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 2-aminobenzamide | Styrene, p-TsOH | DMSO | - | Moderate to Excellent | MDPI |
| 2-Amino-N-methoxybenzamides | Aldehydes, AcOH | - | 0.5 | up to 95% | RSC |
Protocol 2: Synthesis of 7-(trifluoromethoxy)benzimidazole Derivatives
This protocol outlines the synthesis of benzimidazoles from this compound. This is a two-step process involving the reduction of the nitrile to an amine, followed by cyclization with a suitable carboxylic acid or its derivative.
Step 2a: Reduction of the Nitrile Group
Reaction Scheme:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium hydroxide (1 M aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 1 M aqueous sodium hydroxide, and then again water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.
Step 2b: Cyclization to form the Benzimidazole Ring
Reaction Scheme:
Materials:
-
Crude diamine from Step 2a
-
Carboxylic acid (e.g., formic acid, acetic acid) or an aldehyde
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
Combine the crude diamine (1.0 eq) and the chosen carboxylic acid (1.1 eq) in a round-bottom flask.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the mixture to 120-150 °C for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Analogous Benzimidazole Syntheses:
| Starting Material | Reagents | Conditions | Time (h) | Yield (%) | Reference |
| o-phenylenediamines | amino acids | solvent-free melting | 5 | 58-86 | Asian Journal of Chemistry |
Protocol 3: N-Acylation with Chloroacetyl Chloride
This protocol details the acylation of the amino group of this compound, a common step to introduce a handle for further functionalization.
Reaction Scheme:
Materials:
-
This compound
-
Chloroacetyl chloride
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in DMF in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified N-acylated product.
Quantitative Data for Analogous N-Acylation Reactions:
| Starting Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Chloroacetyl chloride | K2CO3 | DMF | 4 | - | NIH |
Visualizations
Caption: Workflow for the synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one.
Caption: Two-step synthesis of 7-(trifluoromethoxy)benzimidazole derivatives.
Application Notes and Protocols: 2-Amino-4-(trifluoromethoxy)benzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethoxy)benzonitrile (CAS No. 1260847-67-3) is a fluorinated aromatic amine that holds potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). While specific, publicly documented examples of its inclusion in named APIs are limited, its structural features, particularly the trifluoromethoxy group, suggest its utility in the development of novel therapeutics. This document provides an overview of its potential applications, the significance of its chemical motifs in drug design, and generalized protocols for its use in synthetic workflows.
The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of molecules, making this compound a valuable building block for drugs targeting the central nervous system (CNS), such as those for anxiety and depression[1].
The Significance of the Trifluoromethoxy Group in Medicinal Chemistry
The incorporation of a trifluoromethoxy (-OCF3) group into a drug candidate can significantly enhance its pharmacological profile. This is due to a combination of factors that are highly desirable in drug design:
-
Increased Lipophilicity : The trifluoromethoxy group is more lipophilic than a methoxy or even a trifluoromethyl group. This property can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.[2]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes in the body.[2] This can lead to a longer drug half-life and potentially reduced dosing frequency.[2]
-
Modulation of Physicochemical Properties : The high electronegativity of the fluorine atoms can influence the electron distribution within the molecule, affecting its binding affinity to target receptors and overall biological activity.[2]
These properties make intermediates like this compound attractive for the synthesis of next-generation pharmaceuticals with improved efficacy and pharmacokinetic profiles.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the intermediate is provided in the table below.
| Property | Value |
| CAS Number | 1260847-67-3 |
| Molecular Formula | C₈H₅F₃N₂O |
| Molecular Weight | 202.13 g/mol |
| Appearance | Off-white to white crystalline powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents like DMSO, Methanol |
Generalized Experimental Protocols
While specific protocols for the synthesis of a named API from this compound are not publicly available, the following represents a generalized, hypothetical workflow for the synthesis of a quinazoline-based therapeutic, a common scaffold in medicinal chemistry. This protocol is for illustrative purposes and would require optimization for any specific target molecule.
Hypothetical Synthesis of a Quinazoline Derivative
This protocol describes a potential two-step synthesis of a hypothetical quinazoline-based CNS drug candidate from this compound.
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane), add a base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an acyl chloride (e.g., 2-chlorobenzoyl chloride, 1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the acylated intermediate.
Step 2: Cyclization to form the Quinazoline Core
-
In a sealed reaction vessel, dissolve the acylated intermediate (1.0 eq) in a high-boiling point solvent like N,N-Dimethylformamide (DMF).
-
Add a source of ammonia (e.g., ammonium chloride, 5.0 eq) and a catalyst if required.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the formation of the quinazoline product by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified quinazoline derivative.
Visualizations
The following diagrams illustrate the generalized experimental workflow and a hypothetical signaling pathway that a CNS-active drug synthesized from the intermediate might modulate.
Caption: Generalized workflow for API synthesis.
Caption: Hypothetical GPCR signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel active pharmaceutical ingredients. The presence of the trifluoromethoxy group is a key structural feature that can impart beneficial properties for drug candidates, particularly those targeting the central nervous system. While detailed synthetic applications of this specific intermediate are not widely reported, the generalized protocols and workflows presented here provide a foundation for researchers to explore its potential in their drug discovery and development programs. Further research into the applications of this intermediate is warranted to fully realize its potential in medicinal chemistry.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a robust multi-step synthetic pathway suitable for industrial production, drawing upon established methodologies for related compounds.
Introduction
This compound and its derivatives are valuable building blocks in organic synthesis. The unique electronic properties of the trifluoromethoxy group make these compounds particularly useful in the synthesis of bioactive molecules targeting a range of therapeutic areas, including central nervous system disorders.[1] The development of a scalable and economically viable synthetic route is therefore of significant interest to the pharmaceutical and chemical industries.[2] This document details a proposed scale-up synthesis, providing protocols and expected outcomes based on analogous industrial processes.
Proposed Synthetic Pathway
The proposed multi-step synthesis for this compound is outlined below. This pathway commences with the readily available 3-trifluoromethoxyaniline and proceeds through bromination, cyanation, and finally, introduction of the amino group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established industrial procedures for analogous compounds and are designed for scale-up synthesis.[3][4]
Step 1: Bromination of 3-(Trifluoromethoxy)aniline
This step involves the selective bromination of 3-(trifluoromethoxy)aniline to yield 2-bromo-5-(trifluoromethoxy)aniline.
Materials:
-
3-(Trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Sodium sulfate
Procedure:
-
In a suitable reactor, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C.
-
Slowly add N-Bromosuccinimide (1.05 eq) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Sandmeyer Reaction (Cyanation) of 2-Bromo-5-(trifluoromethoxy)aniline
This protocol describes the conversion of the amino group of 2-bromo-5-(trifluoromethoxy)aniline to a nitrile group.
Materials:
-
2-Bromo-5-(trifluoromethoxy)aniline
-
Hydrochloric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide
-
Toluene
-
Water
-
Sodium carbonate solution
Procedure:
-
Prepare a solution of 2-bromo-5-(trifluoromethoxy)aniline (1.0 eq) in aqueous hydrochloric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and toluene.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature between 20-25 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 1 hour.
-
Cool the mixture, separate the organic layer, and wash it with sodium carbonate solution and water.
-
Concentrate the organic layer under reduced pressure to yield crude 2-bromo-5-(trifluoromethoxy)benzonitrile.
Step 3: Nucleophilic Aromatic Substitution (Amination)
The final step involves the amination of 2-bromo-5-(trifluoromethoxy)benzonitrile to produce the target compound, this compound.
Materials:
-
2-Bromo-5-(trifluoromethoxy)benzonitrile
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (catalyst)
-
Ethanol
-
Toluene
Procedure:
-
In a high-pressure reactor, charge 2-bromo-5-(trifluoromethoxy)benzonitrile (1.0 eq), aqueous ammonia (10-15 eq), copper(I) oxide (0.1 eq), and ethanol.
-
Seal the reactor and heat the mixture to 120-140 °C for 8-12 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the ammonia.
-
Filter the reaction mixture to remove the catalyst.
-
Partition the filtrate between water and toluene.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford this compound.
Quantitative Data Summary
The following table summarizes typical yields and purities for analogous industrial processes, which can be used as a benchmark for the scale-up synthesis of this compound.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Reference |
| 1 | Bromination | m-trifluoromethyl fluorobenzene | 4-fluoro-2-trifluoromethyl bromobenzene | ~90 | >98 | [3][4] |
| 2 | Cyanation | 4-fluoro-2-trifluoromethyl bromobenzene | 4-fluoro-2-trifluoromethylbenzonitrile | ~85 | >98 | [3][4] |
| 3 | Amination | 4-fluoro-2-trifluoromethylbenzonitrile | 4-amino-2-trifluoromethylbenzonitrile | ~90 | >99 | [3][4] |
| Overall | - | m-trifluoromethyl fluorobenzene | 4-amino-2-trifluoromethylbenzonitrile | ~73-75 | >99 | [3][4] |
Experimental Workflow
The general workflow for each synthetic step in a scaled-up laboratory or pilot plant setting is depicted below.
Caption: General experimental workflow for scale-up synthesis.
Conclusion
The provided protocols and data offer a solid foundation for the scale-up synthesis of this compound. While these methodologies are derived from robust and analogous industrial processes, it is crucial to perform initial small-scale trials to optimize reaction conditions for safety and efficiency before proceeding to pilot or production scale. Proper process safety management and hazard analysis are paramount for any scale-up operation.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Amino-4-(trifluoromethoxy)benzonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethoxy)benzonitrile is a key building block in the synthesis of modern agrochemicals. The presence of the trifluoromethoxy (-OCF3) group is of particular interest in agrochemical design as it can significantly enhance the metabolic stability and lipophilicity of the final product.[1] These properties often lead to improved biological efficacy, better penetration into the target organism, and potentially a more favorable environmental profile. This document provides an overview of the application of this compound and its derivatives in the development of novel agrochemicals, with a focus on specific examples of commercialized products. Detailed synthetic protocols and biological activity data are provided to aid researchers in this field.
While direct public domain information on agrochemicals synthesized from this compound is limited, its close analogue, 4-(trifluoromethoxy)aniline, is a crucial intermediate in the production of several successful pesticides. The synthetic pathways and principles described herein are therefore highly relevant for the utilization of this compound in agrochemical discovery and development.
Agrochemicals Derived from Trifluoromethoxy-Substituted Anilines
Several commercialized agrochemicals across different classes (insecticides, herbicides, and fungicides) contain the trifluoromethoxy-phenyl moiety, highlighting the importance of this structural feature. The synthesis of these compounds often proceeds through intermediates such as 4-(trifluoromethoxy)aniline or its derivatives.
Flometoquin: A Quinoline-Based Insecticide
Flometoquin is a novel insecticide with a unique phenoxy-quinoline structure. It is effective against a range of pests, including thrips and whiteflies.
Mode of Action: Flometoquin itself is a pro-insecticide. In the target insect, it is rapidly converted to its deacylated metabolite, FloMet. FloMet acts as a potent inhibitor of the mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase) by binding to the Qi site.[1][2] This disrupts the electron transport chain, leading to a blockage of cellular respiration and ATP synthesis, ultimately causing paralysis and death of the insect.[1]
dot
Caption: Mechanism of action of the insecticide Flometoquin.
Biological Efficacy: The active metabolite of Flometoquin, FloMet, shows high potency against the mitochondria of various insect species.
| Target Organism | Assay | IC50 (nM)[3] |
| Western flower thrips (Frankliniella occidentalis) | Succinate-cytochrome c oxidoreductase activity | 2.9 |
| Diamondback moth (Plutella xylostella) | Succinate-cytochrome c oxidoreductase activity | 18 |
| Housefly (Musca domestica) | Succinate-cytochrome c oxidoreductase activity | 5.0 |
Toxicity Data for Flometoquin:
| Study Type | Species | NOAEL[4][5] | ADI[4] | ARfD[4] |
| Developmental Toxicity | Rabbit | 0.8 mg/kg bw/day | ||
| Two-generation Reproductive Toxicity | Rat | 4.45 mg/kg bw/day | ||
| Overall | 0.008 mg/kg bw/day | 0.044 mg/kg bw |
Thifluzamide: A Thiazole Carboxanilide Fungicide
Thifluzamide is a systemic fungicide used for the control of a range of fungal diseases, particularly those caused by Rhizoctonia species in crops like rice, potatoes, and peanuts.
Mode of Action: Thifluzamide is a succinate dehydrogenase inhibitor (SDHI). It targets complex II in the mitochondrial respiratory chain, blocking the Krebs cycle and ultimately halting fungal respiration and energy production.[6]
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Caption: Mechanism of action of the fungicide Thifluzamide.
Novaluron: A Benzoylphenyl Urea Insecticide
Novaluron is an insect growth regulator (IGR) used to control a variety of insect pests, particularly in their larval stages.
Mode of Action: Novaluron acts by inhibiting chitin synthesis.[7] Chitin is a crucial component of the insect exoskeleton. By disrupting its formation, Novaluron interferes with the molting process, leading to abnormal development and death of the insect larvae.[7]
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Caption: Mechanism of action of the insecticide Novaluron.
Experimental Protocols
The synthesis of agrochemicals containing the 4-(trifluoromethoxy)phenyl moiety often starts with the corresponding aniline or phenol derivative. The following protocols are based on published synthetic routes and provide a general framework for the preparation of these compounds.
Synthesis of 4-(trifluoromethoxy)aniline from 4-(trifluoromethoxy)nitrobenzene
This protocol describes the reduction of a nitro group to an amine, a key step in generating the aniline intermediate.
dot
Caption: General workflow for the synthesis of 4-(trifluoromethoxy)aniline.
Materials:
-
4-(trifluoromethoxy)nitrobenzene
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas or a hydrogen donor (e.g., ammonium formate)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a suitable reaction vessel, dissolve 4-(trifluoromethoxy)nitrobenzene in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
The reaction mixture is then subjected to hydrogenation. This can be achieved by purging the vessel with hydrogen gas and maintaining a positive pressure or by adding a hydrogen transfer agent like ammonium formate and heating the mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude 4-(trifluoromethoxy)aniline can be purified by distillation or crystallization to yield the final product.
Synthesis of Flometoquin Intermediate
This protocol outlines the key cyclization step in the synthesis of the quinoline core of Flometoquin, starting from a 4-(trifluoromethoxy)phenoxy-substituted aniline.
Materials:
-
4-(4-trifluoromethoxyphenoxy)-3-methyl-aniline (or a similar substituted aniline)
-
Ethyl 2-methyl-3-oxopentanoate
-
p-Toluenesulfonic acid
-
Xylene (or toluene)
-
Standard glassware for reflux reactions
Procedure:
-
A solution of the substituted aniline, ethyl 2-methyl-3-oxopentanoate, and a catalytic amount of p-toluenesulfonic acid is prepared in xylene.
-
The reaction mixture is heated to reflux for several hours.
-
The reaction is monitored for the formation of the quinoline product.
-
Upon completion, the reaction solution is cooled.
-
The precipitated crystals of the 4-hydroxy-quinoline intermediate are collected by filtration.
-
This intermediate can then be further functionalized, for example, by reaction with methyl chloroformate in the presence of a base, to yield Flometoquin.
Synthesis of Thifluzamide
This protocol describes the final amidation step to produce Thifluzamide from 2,6-dibromo-4-trifluoromethoxyaniline.
Materials:
-
2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride
-
2,6-dibromo-4-trifluoromethoxyaniline
-
Toluene (or xylene)
-
Standard glassware for reflux reactions
Procedure:
-
2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride is reacted with 2,6-dibromo-4-trifluoromethoxyaniline in a suitable solvent such as toluene or xylene.
-
The reaction mixture is heated under reflux conditions.
-
After the reaction is complete, the mixture is worked up to isolate the crude Thifluzamide.
-
The final product can be purified by crystallization.
Conclusion
This compound and its close chemical relatives are valuable precursors in the synthesis of a variety of modern agrochemicals. The trifluoromethoxy group imparts desirable physicochemical properties that contribute to the high efficacy of the final products. The examples of Flometoquin, Thifluzamide, and Novaluron demonstrate the successful application of this building block strategy in developing potent and selective insecticides and fungicides with diverse modes of action. The provided synthetic protocols and biological data serve as a foundation for researchers and scientists working on the discovery and development of the next generation of crop protection agents. Further exploration of derivatives of this compound is a promising avenue for identifying novel agrochemical candidates.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. 1260847-67-3|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-(trifluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-(trifluoromethoxy)benzonitrile. The information is designed to address specific issues that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical intermediate primarily used in the pharmaceutical and agrochemical industries. Its trifluoromethoxy group can enhance the metabolic stability and lipophilicity of molecules, making it a valuable building block in the development of drugs, particularly for central nervous system disorders.[1]
Q2: What are the main synthetic routes to analogous aminobenzonitriles?
A2: Common synthetic strategies for similar compounds, such as 2-Amino-4-(trifluoromethyl)benzonitrile, often involve a multi-step process. A typical route starts with a substituted fluorobenzene, which then undergoes bromination, followed by a cyanation reaction (e.g., using cuprous cyanide), and finally amination to introduce the amino group.[2][3] Another approach involves the conversion of a corresponding benzaldehyde to the benzonitrile.[4]
Q3: What are the typical challenges encountered in the synthesis of substituted aminobenzonitriles?
A3: Researchers may face challenges such as low yields, incomplete reactions, and the formation of impurities. Side reactions during the cyanation or amination steps are common. Purification of the final product to the desired purity can also be a significant hurdle.
Q4: Are there any specific safety precautions for handling this compound?
A4: While specific safety data for this compound is not detailed in the provided results, analogous compounds like 4-Amino-2-(trifluoromethyl)benzonitrile are known to be toxic if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, with suggested solutions based on established chemical principles and data from analogous syntheses.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Cyanation Step | - Incomplete reaction. - Degradation of the starting material or product. - Poor reactivity of the starting halide. | - Increase reaction temperature and/or time. - Ensure anhydrous conditions, as water can interfere with many cyanation reagents. - Consider using a more reactive cyanide source or a palladium catalyst to facilitate the reaction. |
| Incomplete Amination | - Insufficient temperature or pressure. - Poor quality of the aminating agent (e.g., aqueous ammonia instead of liquid or gaseous ammonia). | - For amination using ammonia, ensure a sealed reaction vessel to maintain pressure and increase the temperature. A typical condition for a related synthesis is 120°C for 8 hours.[2] - Use a suitable solvent like ethanol that is stable under the reaction conditions.[2] |
| Formation of Impurities | - Side reactions due to incorrect stoichiometry or temperature control. - Presence of moisture or air in the reaction. | - Carefully control the addition of reagents and maintain the optimal reaction temperature. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. - Use purified reagents and solvents. |
| Difficulty in Product Purification | - Presence of closely related impurities. - Product instability under purification conditions. | - Employ column chromatography with a suitable solvent system for separation. - Recrystallization from an appropriate solvent (e.g., toluene for a similar compound) can be effective for final purification.[2] |
Proposed Experimental Protocol
Disclaimer: The following protocol is a proposed synthetic route for this compound based on analogous procedures for 2-Amino-4-(trifluoromethyl)benzonitrile. This protocol has not been experimentally validated from the provided search results and should be adapted and optimized with appropriate laboratory safety precautions.
Proposed Synthesis of this compound
This proposed three-step synthesis starts from 3-fluoro-trifluoromethoxybenzene.
Step 1: Bromination of 3-fluoro-trifluoromethoxybenzene
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To a solution of 3-fluoro-trifluoromethoxybenzene in a suitable solvent such as glacial acetic acid, add a brominating agent (e.g., N-bromosuccinimide or dibromohydantoin) and a catalytic amount of a strong acid like sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene.
Step 2: Cyanation of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene
-
In a reaction vessel under an inert atmosphere, combine 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, a cyanide source such as copper(I) cyanide, and a high-boiling polar aprotic solvent like DMF or quinoline.
-
Heat the mixture to a high temperature (e.g., 150-200°C) and stir for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture and pour it into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.
-
Extract the product with an organic solvent, wash thoroughly with water and brine, dry, and purify by distillation or chromatography to yield 2-fluoro-4-(trifluoromethoxy)benzonitrile.
Step 3: Amination of 2-fluoro-4-(trifluoromethoxy)benzonitrile
-
Dissolve 2-fluoro-4-(trifluoromethoxy)benzonitrile in a solvent such as ethanol in a sealed pressure vessel.
-
Add a source of ammonia, such as concentrated aqueous ammonia or introduce ammonia gas.
-
Heat the sealed vessel to approximately 120°C for 8-10 hours.[2]
-
After cooling, carefully vent the vessel. Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography to obtain this compound.[2]
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-Amino-4-(trifluoromethoxy)benzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this class of compounds are recrystallization and silica gel column chromatography. The choice between them depends on the purity of the crude material and the nature of the impurities.
Q2: My purified compound has a brownish or yellowish tint. Is this normal?
A2: While the pure compound is typically a white to off-white or cream-colored solid, a slight coloration can be common due to minor, highly colored impurities.[1] If the purity is confirmed to be high by analytical methods (e.g., HPLC, NMR), the color may not be an issue for subsequent steps. If color is a concern, a charcoal treatment during recrystallization or careful column chromatography can help.
Q3: What are the likely impurities in my crude sample?
A3: Impurities often stem from the synthetic route. Common impurities may include unreacted starting materials (e.g., the corresponding fluoro or bromo precursor if synthesis involved a substitution reaction), or side-products from preceding steps.[2][3] For instance, incomplete hydrolysis of a nitrile precursor could be a source of amide impurities.
Q4: How should I store the purified this compound?
A4: The compound should be stored at room temperature in a cool, dry place, protected from light to prevent degradation.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Product "oils out" and does not crystallize upon cooling. | The solvent is too good, or the compound's melting point is below the solvent's boiling point. | 1. Add a miscible anti-solvent (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly. 2. Switch to a solvent system with a lower boiling point. |
| No crystals form, even after cooling in an ice bath. | The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. If crystals still do not form, consider using a different solvent system where the compound has lower solubility at cold temperatures. |
| Very low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. The chosen solvent is not optimal. | 1. Ensure the solution is cooled for a sufficient amount of time (e.g., in an ice bath) before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Perform solvent screening to find a solvent where the compound is highly soluble when hot but poorly soluble when cold. |
| Purity does not improve significantly after recrystallization. | The impurities have similar solubility profiles to the desired product in the chosen solvent. The crude material is too impure for a single recrystallization step. | 1. Attempt a second recrystallization with a different solvent system. 2. Purify the material using column chromatography to remove the persistent impurities. |
Column Chromatography Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities (overlapping bands). | The solvent system (eluent) is not optimal. The column was overloaded with crude material. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point is a gradient of ethyl acetate in hexanes.[5] 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Increase the polarity of the eluent. For example, gradually increase the percentage of ethyl acetate in the ethyl acetate/hexanes mixture.[5] |
| Streaking or tailing of the compound band on the column. | The compound may be slightly acidic or basic, leading to strong interactions with the silica gel. The compound is degrading on the silica. | 1. Add a small amount (e.g., 0.1-1%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. 2. If degradation is suspected, consider using a less acidic stationary phase like alumina. |
Quantitative Data Summary
Note: Some data is based on the closely related analogue, 4-Amino-2-(trifluoromethyl)benzonitrile, and is provided as a strong reference point.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₅F₃N₂O | [4] |
| Molecular Weight | 202.13 g/mol | [4] |
| Appearance | White to cream or brown solid/powder | [1] |
| Melting Point (Analogue) | 136-146 °C | [1] |
Table 2: Typical Purification Outcomes
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Reference(s) |
| Recrystallization (Toluene) | 85-95% | >99% | High (>90%) | [2][3][6] |
| Silica Gel Chromatography | 70-90% | >95% | 50-93% | [5] |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Hexane System
This protocol is adapted from methods used for the closely related trifluoromethyl analogue.[2][3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 70-80°C) with stirring until the solid is fully dissolved. Aim for a concentration of roughly 1g of crude material per 4-8 mL of toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the process can be expedited by placing the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold hexanes to remove any residual soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a crystalline solid with a purity of >99%.
Protocol 2: Silica Gel Column Chromatography
This protocol is based on purification methods for derivatives of the trifluoromethyl analogue.[5]
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Eluent Preparation: Prepare a stock of a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and a high-polarity eluent (e.g., 30% ethyl acetate in hexanes).
-
Column Packing: Pack a glass chromatography column with silica gel (slurry packing with the low-polarity eluent is recommended).
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Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity by adding more of the high-polarity eluent.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Visual Workflows and Diagrams
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. This compound [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the reaction, leading to improved yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence with an appropriately substituted aniline or benzonitrile derivative. The two primary routes are:
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Sandmeyer Reaction: This involves the diazotization of 3-(trifluoromethoxy)aniline followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.[1][2] This is often the preferred method for introducing the nitrile functionality onto the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): This route may involve the reaction of a di-substituted benzene ring (e.g., containing a fluorine and another leaving group) with a source of the amino or trifluoromethoxy group. For instance, reacting 2-amino-4-fluorobenzonitrile with a trifluoromethoxide source, or reacting 4-fluoro-2-nitrobenzonitrile with a trifluoromethoxide source followed by reduction of the nitro group.
Q2: What are the primary side products I should expect in the Sandmeyer reaction to produce this compound?
A2: The Sandmeyer reaction, while effective, can lead to several side products:
-
Phenol Formation: The intermediate diazonium salt is susceptible to hydrolysis, which results in the formation of 2-hydroxy-4-(trifluoromethoxy)benzonitrile. This is often a major byproduct if the reaction temperature is not carefully controlled.
-
Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1]
-
Azo-Coupling Products: Under certain pH conditions, the diazonium salt can react with the starting aniline or the product to form colored azo compounds.
-
Incomplete Diazotization or Cyanation: Residual 3-(trifluoromethoxy)aniline may be present if the diazotization is incomplete. Similarly, if the cyanation step does not go to completion, other species formed from the diazonium salt may be present.
Q3: Can I use an alternative to the Sandmeyer reaction to avoid using copper cyanide?
A3: Yes, alternative cyanation methods exist, though they may present their own challenges. Palladium-catalyzed cyanation reactions are a common alternative to the Sandmeyer reaction. However, the catalyst can be sensitive to poisoning by cyanide.[3] Another approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide at high temperatures.
Q4: What is the role of copper(I) in the Sandmeyer cyanation reaction?
A4: Copper(I) salts act as a catalyst in the Sandmeyer reaction. The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, which generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the desired benzonitrile and regenerate the copper(I) catalyst.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete diazotization of the starting aniline.2. Hydrolysis of the diazonium salt to the corresponding phenol.3. Inefficient cyanation step. | 1. Ensure the use of a stoichiometric amount of sodium nitrite and a strong acid. Maintain a low temperature (0-5 °C) during diazotization.2. Strictly control the temperature during the entire process. The diazonium salt solution should be kept cold and used immediately.3. Ensure the copper(I) cyanide is of good quality and used in sufficient quantity. The reaction may benefit from optimization of temperature and reaction time for the cyanation step. |
| Presence of a significant amount of a phenolic byproduct | The diazonium salt intermediate is unstable and has hydrolyzed. This is often due to elevated temperatures. | Maintain a temperature of 0-5 °C during the diazotization and the initial stages of the Sandmeyer reaction. Add the diazonium salt solution slowly to the copper cyanide solution to control any exotherm. |
| Formation of colored impurities (often red or orange) | Azo-coupling has occurred between the diazonium salt and an activated aromatic ring (e.g., the starting aniline or the product). | Ensure the reaction medium is sufficiently acidic during diazotization to prevent the free aniline from acting as a coupling partner. The pH should be carefully controlled. |
| Isolation of biaryl side products | The radical intermediates in the Sandmeyer reaction have dimerized. | This is an inherent potential side reaction. Lowering the concentration of the diazonium salt by adding it slowly to the reaction mixture may reduce the rate of dimerization. |
| Difficulties in purifying the final product | The product may be contaminated with starting materials, side products with similar polarity, or copper salts. | 1. Acid-base extraction: The basic amino group of the product allows for separation from non-basic impurities. 2. Chromatography: Column chromatography on silica gel is an effective method for purification. A gradient elution system may be necessary to separate closely related compounds. 3. Recrystallization: If a solid, recrystallization from a suitable solvent system can be used to remove impurities. 4. Washing: Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove residual copper salts. |
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Expected Outcomes for the Sandmeyer Cyanation of 3-(trifluoromethoxy)aniline.
| Parameter | Typical Value/Range | Expected Outcome/Yield | Potential Side Products & Typical Levels |
| Diazotization Temperature | 0 - 5 °C | High conversion to diazonium salt | Phenol (<5% if temperature is controlled) |
| Acid for Diazotization | HCl, H₂SO₄ | Formation of the corresponding diazonium salt | - |
| Cyanation Reagent | CuCN/NaCN or KCN | This compound | - |
| Cyanation Temperature | 20 - 60 °C (reaction specific) | 60 - 80% (literature for similar substrates) | Phenol (5-15%), Biaryls (1-5%), Azo dyes (<1%) |
| Reaction Time | 1 - 4 hours | - | - |
Note: The yields and side product levels are estimates based on literature for analogous reactions and can vary significantly depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
1. Diazotization of 3-(trifluoromethoxy)aniline:
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(trifluoromethoxy)aniline (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete.
2. Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the copper cyanide solution. A vigorous evolution of nitrogen gas will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic solvent under reduced pressure to obtain the crude product.
3. Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, purification can be achieved by recrystallization from a suitable solvent mixture.
Mandatory Visualizations
Caption: Synthetic pathway for this compound via the Sandmeyer reaction, highlighting potential side products.
Caption: A troubleshooting workflow for common issues encountered during the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct approach is the Sandmeyer reaction, starting from 3-(trifluoromethoxy)aniline.[1][2][3] This involves the diazotization of the aniline followed by cyanation using a copper(I) cyanide catalyst. An alternative route involves a nucleophilic aromatic substitution (SNAr) on a suitably substituted fluorobenzene precursor.
Q2: I am experiencing low yields in my Sandmeyer reaction. What are the potential causes?
A2: Low yields in the Sandmeyer reaction can stem from several factors:
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Incomplete diazotization: The initial conversion of the aniline to the diazonium salt is critical. Ensure the temperature is kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt.
-
Side reactions: The diazonium salt can undergo side reactions, such as reaction with water to form a phenol, or coupling reactions.
-
Catalyst deactivation: The copper(I) catalyst can be sensitive to air oxidation.
-
Suboptimal reaction conditions: The temperature, pH, and concentration of reagents need to be carefully controlled.[3]
Q3: What are the typical byproducts in the synthesis of this compound?
A3: Potential byproducts include:
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4-(trifluoromethoxy)phenol: Formed if the diazonium salt reacts with water.
-
Biaryl compounds: Can be formed as byproducts of the radical mechanism of the Sandmeyer reaction.[1]
-
Isomeric aminobenzonitriles: Depending on the starting materials and reaction conditions, other isomers might be formed.
-
Unreacted starting material: Incomplete conversion will lead to the presence of 3-(trifluoromethoxy)aniline in the final product mixture.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of hexane and ethyl acetate is a good starting point for elution. Recrystallization from a suitable solvent can also be employed to obtain a high-purity product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Sandmeyer reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of diazonium salt | Temperature too high during diazotization. | Maintain a strict temperature control between 0-5 °C. Use an ice-salt bath. |
| Incorrect stoichiometry of sodium nitrite or acid. | Carefully check the molar equivalents of sodium nitrite and the acid (e.g., HCl, H2SO4). | |
| Reaction mixture turns dark/tarry during cyanation | Temperature of the cyanation step is too high, leading to decomposition. | Add the diazonium salt solution to the copper(I) cyanide solution slowly, while maintaining the recommended temperature. |
| Presence of impurities that catalyze polymerization. | Ensure all reagents and solvents are of high purity. | |
| Low yield of the desired nitrile product | Inefficient cyanation step. | Ensure the copper(I) cyanide is active. If necessary, prepare it fresh. Consider the use of a phase-transfer catalyst in some cases. |
| Loss of product during work-up and purification. | Optimize the extraction and chromatography conditions. | |
| Formation of significant amounts of 4-(trifluoromethoxy)phenol | Diazonium salt solution was allowed to warm up before addition to the cyanide solution. | Keep the diazonium salt solution cold at all times and use it immediately after preparation. |
| The pH of the reaction mixture is not optimal. | Control the pH of the reaction medium. | |
| Difficult to isolate the product from the reaction mixture | The product may be forming an emulsion during extraction. | Add brine to the aqueous layer to break the emulsion. |
| The product is co-eluting with impurities during chromatography. | Experiment with different solvent gradients for column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization.
Step 1: Diazotization of 3-(Trifluoromethoxy)aniline
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(trifluoromethoxy)aniline in an aqueous solution of hydrochloric acid (or sulfuric acid).
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
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In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., aqueous potassium cyanide or a non-aqueous solvent).
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Cool the copper(I) cyanide solution to the recommended reaction temperature.
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Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
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After the addition is complete, allow the reaction to stir at room temperature or gentle heating until the evolution of nitrogen gas ceases.
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Quench the reaction by adding an aqueous solution of sodium carbonate or ammonia to neutralize the acid and decompose the copper complexes.
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis.
References
2-Amino-4-(trifluoromethoxy)benzonitrile reaction mechanism analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-(trifluoromethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and plausible synthetic pathway for this compound involves a multi-step process starting from 3-(trifluoromethoxy)aniline. The typical sequence is:
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Nitration of 3-(trifluoromethoxy)aniline to introduce a nitro group.
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Diazotization of the resulting aniline derivative, followed by a Sandmeyer reaction to introduce the cyano group.
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Reduction of the nitro group to the desired amino group.
Q2: What are the key safety precautions when working with intermediates in the synthesis of this compound?
A2: Safety is paramount. Key precautions include:
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Diazonium Salts: These intermediates are often unstable and can be explosive when isolated in dry form. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C).
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Cyanide Reagents: Copper(I) cyanide (CuCN) or other cyanide sources are highly toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use.
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Nitro Compounds: Aromatic nitro compounds are often toxic and can be skin irritants. Handle with care and appropriate PPE.
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Hydrogenation: If performing a catalytic hydrogenation to reduce the nitro group, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel).
Q3: How can I purify the final product, this compound?
A3: Purification of the final product can typically be achieved through:
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Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined, guided by thin-layer chromatography (TLC).
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Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method to remove impurities.
Troubleshooting Guides
Below are troubleshooting guides for common issues that may arise during the synthesis of this compound.
Problem 1: Low Yield or No Reaction during Nitration
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the reaction. | Insufficiently strong nitrating conditions. | Increase the concentration of nitric acid or use a stronger nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Ensure the reaction temperature is appropriate. |
| Formation of multiple products (isomers). | The directing effects of the amino and trifluoromethoxy groups are competing. | Optimize the reaction temperature and the rate of addition of the nitrating agent. Lowering the temperature may improve regioselectivity. Consider protecting the amino group before nitration to alter the directing effects. |
| Decomposition of starting material. | Reaction conditions are too harsh. | Use a milder nitrating agent or lower the reaction temperature. Ensure the reaction is not overheating. |
Problem 2: Low Yield or Failure in the Sandmeyer Reaction (Cyanation)
| Symptom | Possible Cause | Suggested Solution |
| No product formation, starting material consumed. | Incomplete diazotization. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Check the purity of the sodium nitrite. Use a slight excess of nitrous acid. |
| Low yield of the desired nitrile. | Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times. Use the diazonium salt solution immediately after its preparation. |
| Formation of a phenol byproduct. | Reaction of the diazonium salt with water. | Ensure the reaction is carried out under anhydrous or minimally aqueous conditions where possible after the diazotization step. Add the diazonium salt solution to the cyanide solution, rather than the reverse. |
| Tar formation. | Side reactions of the diazonium salt. | Ensure efficient stirring and temperature control. The pH of the reaction mixture can also be critical; adjust as necessary. |
Problem 3: Incomplete Reduction of the Nitro Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of both nitro and amino compounds in the product mixture. | Incomplete reaction. | Increase the reaction time or the amount of reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C). For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
| Formation of side products. | Over-reduction or side reactions. | Use a milder reducing agent or optimize the reaction conditions (temperature, pressure). Monitor the reaction progress carefully by TLC. |
| Catalyst poisoning (for catalytic hydrogenation). | Impurities in the starting material or solvent. | Purify the nitro compound before reduction. Use high-purity solvents and hydrogen. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Step | Reagents and Solvents | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Nitration | 3-(trifluoromethoxy)aniline, HNO₃, H₂SO₄ | 0 - 10 | 1 - 3 | 75 - 85 |
| Sandmeyer Reaction | 2-Nitro-5-(trifluoromethoxy)aniline, NaNO₂, HCl, CuCN | 0 - 5 (diazotization), 50 - 70 (cyanation) | 2 - 4 | 60 - 70 |
| Reduction | 2-Nitro-4-(trifluoromethoxy)benzonitrile, SnCl₂·2H₂O, Ethanol | Reflux | 4 - 6 | 80 - 90 |
Note: These are generalized conditions and may require optimization for specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-5-(trifluoromethoxy)aniline
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To a stirred solution of 3-(trifluoromethoxy)aniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
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Pour the reaction mixture slowly onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Nitro-4-(trifluoromethoxy)benzonitrile via Sandmeyer Reaction
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Dissolve 2-Nitro-5-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature between 0-5 °C. Stir for 30 minutes.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.
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Slowly add the cold diazonium salt solution to the cyanide solution at room temperature, then heat the mixture to 50-70 °C for 1-2 hours.
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Cool the reaction mixture, and extract the product with a suitable organic solvent.
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Wash the organic layer, dry, and concentrate. Purify as needed.
Protocol 3: Synthesis of this compound
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To a solution of 2-Nitro-4-(trifluoromethoxy)benzonitrile (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3-4 eq).
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture and quench with a saturated sodium bicarbonate solution.
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Filter the mixture to remove tin salts and extract the filtrate with ethyl acetate.
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Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify by column chromatography or recrystallization.
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Due to limited specific literature on this exact compound, the experimental protocol and troubleshooting guide are based on established methods for the analogous and more commonly synthesized compound, 2-Amino-4-(trifluoromethyl)benzonitrile. Researchers should consider this a starting point and anticipate the need for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common strategy involves a multi-step synthesis starting from a substituted benzene. A proposed route, adapted from the synthesis of the trifluoromethyl analog, involves the bromination of 1-fluoro-3-(trifluoromethoxy)benzene, followed by a Grignard reaction, formylation to an aldehyde, conversion to the nitrile, and finally, amination.
Q2: What are the key challenges in this synthesis?
A2: Key challenges include controlling the regioselectivity of the initial bromination, handling organometallic intermediates (Grignard reagent), potential side reactions during cyanation, and the final nucleophilic aromatic substitution for amination, which can be sensitive to reaction conditions. The trifluoromethoxy group's electronic properties may influence the reactivity at each step differently compared to a trifluoromethyl group.
Q3: Are there alternative synthetic strategies?
A3: An alternative approach could be a Sandmeyer-type reaction starting from an appropriately substituted aniline. However, Sandmeyer reactions can sometimes suffer from side reactions like azo coupling and may require careful optimization of diazotization and cyanation steps.
Q4: How can I purify the final product?
A4: Purification of the final product, an aromatic amine, can typically be achieved by column chromatography on silica gel. Due to the basic nature of the amine, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine or ammonia in methanol, to prevent tailing and improve separation. Recrystallization from a suitable solvent system is also a common final purification step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in bromination step | Incomplete reaction. | Increase reaction time or temperature. Ensure the use of an appropriate Lewis acid catalyst (e.g., FeBr₃). |
| Poor regioselectivity leading to multiple products. | Optimize reaction temperature; lower temperatures often favor higher selectivity. Screen different brominating agents (e.g., NBS, Br₂). | |
| Failure of Grignard reagent formation | Presence of moisture or other protic impurities. | Thoroughly dry all glassware and reagents. Use anhydrous solvents. |
| Magnesium surface is not activated. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. | |
| Low conversion in the cyanation step | Deactivation of the catalyst (if used). | Use a fresh catalyst. Ensure the reaction is performed under an inert atmosphere. |
| Incomplete conversion of the starting material. | Increase the reaction temperature or time. Use a more reactive cyanide source. | |
| Incomplete amination or side product formation | Insufficiently reactive conditions for nucleophilic aromatic substitution. | Increase reaction temperature and pressure (if in a sealed vessel). Use a stronger base or a more nucleophilic ammonia source. |
| Competing side reactions. | Optimize the solvent and temperature. The electron-withdrawing nature of the trifluoromethoxy group should activate the ring for nucleophilic attack, but conditions must be carefully controlled. | |
| Difficulty in purifying the final product | Tailing on silica gel chromatography. | Add a small percentage of triethylamine (0.1-1%) or ammonia in methanol to the eluent to suppress the interaction of the basic amine with the acidic silica gel. |
| Presence of persistent impurities. | Consider a chemical workup to remove acidic or basic impurities before chromatography. Recrystallization from a suitable solvent pair can also be effective. |
Experimental Protocols
Note: The following protocol is a proposed route for this compound, adapted from procedures for the trifluoromethyl analog. Optimization of reaction times, temperatures, and reagent quantities may be necessary.
Step 1: Bromination of 1-fluoro-3-(trifluoromethoxy)benzene
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To a solution of 1-fluoro-3-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or acetic acid), add a Lewis acid catalyst such as iron(III) bromide.
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Slowly add bromine (Br₂) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
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Monitor the reaction by TLC or GC until the starting material is consumed.
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Quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by distillation or column chromatography to obtain 2-bromo-5-fluoro-1-(trifluoromethoxy)benzene.
Step 2: Synthesis of 4-fluoro-2-(trifluoromethoxy)benzaldehyde via Grignard Reaction and Formylation
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Prepare the Grignard reagent by reacting 2-bromo-5-fluoro-1-(trifluoromethoxy)benzene with magnesium turnings in anhydrous THF under an inert atmosphere.
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In a separate flask, prepare a solution of a formylating agent (e.g., N,N-dimethylformamide, DMF) in anhydrous THF.
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Slowly add the Grignard reagent to the DMF solution at a low temperature (e.g., 0 °C).
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
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Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1 M HCl).
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the resulting aldehyde by column chromatography.
Step 3: Synthesis of 4-fluoro-2-(trifluoromethoxy)benzonitrile
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A common method for converting an aldehyde to a nitrile is through the formation of an oxime followed by dehydration.
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React the 4-fluoro-2-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.
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Isolate the resulting oxime.
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Dehydrate the oxime using a dehydrating agent such as acetic anhydride, thionyl chloride, or a specialized reagent like copper(II) sulfate.
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Purify the nitrile by column chromatography or recrystallization.
Step 4: Synthesis of this compound
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The final step is a nucleophilic aromatic substitution of the fluorine atom with an amino group.
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In a sealed pressure vessel, dissolve 4-fluoro-2-(trifluoromethoxy)benzonitrile in a suitable solvent (e.g., ethanol or DMSO).
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Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent.
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Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours.
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Monitor the reaction for the disappearance of the starting material.
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After cooling, carefully vent the vessel.
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Extract the product, wash with water, and dry the organic layer.
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Purify the final product by column chromatography and/or recrystallization. A purity of >99% is often achievable after purification.[1][2]
Quantitative Data Summary (for the analogous 2-Amino-4-(trifluoromethyl)benzonitrile)
The following table summarizes typical yields and purity for the synthesis of the trifluoromethyl analog, which may serve as a benchmark for the synthesis of the trifluoromethoxy compound.
| Step | Product | Typical Yield | Typical Purity (after purification) | Reference |
| Bromination & Cyanation | 4-fluoro-2-(trifluoromethyl)benzonitrile | 73-75% (overall for two steps) | >99% | [2] |
| Amination | 2-Amino-4-(trifluoromethyl)benzonitrile | ~90% | >99% | [1][2] |
| Aldehyde to Nitrile | 4-amino-2-(trifluoromethyl)benzonitrile | 98.9% | 99.9% | [3] |
Visualizations
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: HPLC Analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
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Question: My peak for this compound is tailing. What are the possible causes and solutions?
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Answer: Peak tailing is a common issue that can compromise resolution and integration accuracy.[1] Potential causes include interactions between the basic amine group of the analyte and acidic silanol groups on the column stationary phase, column overload, or a void at the column inlet.[1]
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Solutions:
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Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to suppress the ionization of residual silanol groups. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve peak shape for basic compounds.
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Lower Analyte Concentration: Dilute the sample to check for column overload. If the peak shape improves, adjust the sample concentration accordingly.
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Guard Column: Use a guard column to protect the analytical column from strongly retained impurities that can cause peak distortion.
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Column Check: If the issue persists, there might be a void at the column inlet or a partially blocked frit. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
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Question: I am observing peak fronting. What could be the reason?
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Answer: Peak fronting is often caused by low column temperature, sample solvent being stronger than the mobile phase, or sample overload.
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Solutions:
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Temperature Control: Operate the column in a thermostatically controlled compartment to ensure a stable and adequate temperature.
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Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
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Reduce Sample Load: As with peak tailing, dilute the sample to see if the peak shape improves.
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Question: My chromatogram shows split or double peaks for my main compound. Why is this happening?
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Answer: Peak splitting can be caused by a partially clogged inlet frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.[2]
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Solutions:
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Column Maintenance: Replace the column inlet frit if it is clogged. If a void has formed, replacing the column is the most reliable solution.
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Sample Solvent Compatibility: Ensure your sample solvent is compatible with and preferably weaker than the mobile phase.
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Baseline and Retention Time Issues
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Question: The baseline in my chromatogram is drifting. What should I do?
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Answer: Baseline drift can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or contamination in the detector flow cell.[3][4]
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Solutions:
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Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
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Temperature Stability: Use a column oven to maintain a constant temperature.[3]
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System Cleaning: Flush the detector flow cell with a strong, appropriate solvent.
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Question: I'm seeing ghost peaks in my blank injections. What is the source?
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Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from contamination in the mobile phase, sample carryover from previous injections, or impurities in the injection solvent.
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Solutions:
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High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases.
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Injector Cleaning: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.
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Blank Analysis: Run a blank gradient (without injection) to isolate the source of contamination. If the peaks persist, the issue is likely with the mobile phase or the system itself.
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Question: The retention time of this compound is shifting between injections. Why?
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Answer: Retention time shifts can be due to inconsistent mobile phase composition, fluctuating column temperature, or variations in the flow rate.[5]
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Solutions:
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Pump Performance: Check for leaks in the pump and ensure it is delivering a constant flow rate.
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Mobile Phase Consistency: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
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Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
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Frequently Asked Questions (FAQs)
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Question: What is a good starting point for an HPLC method for this compound?
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Answer: A reversed-phase C18 column is a suitable starting point. A mobile phase consisting of a mixture of acetonitrile or methanol and water, with a small amount of a buffer or pH modifier, is typically effective for this type of compound. UV detection around 254 nm is generally appropriate.
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Question: What are the potential impurities I should look for in my reaction mixture?
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Answer: Potential impurities can include unreacted starting materials, such as the corresponding fluoro- or bromo-benzonitrile precursor, and byproducts from the synthesis. Depending on the synthetic route, these could include related isomers or degradation products.
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Question: How can I improve the resolution between my main peak and a closely eluting impurity?
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Answer: To improve resolution, you can try several approaches:
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Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous phase. A shallower gradient can often improve the separation of closely eluting peaks.
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Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
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Adjust pH: If the impurity has different acidic or basic properties than the main compound, adjusting the mobile phase pH can significantly impact retention and improve separation.
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Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
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Experimental Protocol
This protocol provides a general method for the HPLC analysis of this compound reaction mixtures. Method optimization may be required based on the specific reaction conditions and impurity profile.
1. Instrumentation and Columns
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HPLC system with a gradient pump, autosampler, column oven, and UV detector.
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solvents
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Trifluoroacetic acid (TFA), HPLC grade
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This compound reference standard
3. Mobile Phase Preparation
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Degas both mobile phases before use.
4. Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
5. Sample Preparation
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Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the linear range of the detector.
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Filter the sample through a 0.45 µm syringe filter before injection.
6. Data Analysis
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Identify the peak for this compound by comparing its retention time with that of the reference standard.
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Determine the percentage purity or monitor the reaction progress by calculating the peak area percentages.
Quantitative Data Summary
The following table provides an example of typical retention times for the target compound and potential related substances under the conditions described above. These values are for illustrative purposes and may vary depending on the specific HPLC system and column used.
Table 2: Typical Retention Times
| Compound | Expected Retention Time (min) |
| Potential Polar Impurities | 2.0 - 5.0 |
| This compound | ~ 12.5 |
| Potential Non-polar Impurities/Starting Materials | 15.0 - 20.0 |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems during the analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Removal of impurities from 2-Amino-4-(trifluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-(trifluoromethoxy)benzonitrile. The information is intended for researchers, scientists, and professionals in drug development who may encounter impurities during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The final product has a noticeable color (yellow to brown) after synthesis.
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Question: My this compound is colored after the initial synthesis. What are the likely impurities and how can I remove them?
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Answer: A colored product often indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. Common colored impurities in the synthesis of aromatic amines can include oxidized species or residual reagents from steps like a Sandmeyer reaction.
Recommended Actions:
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Recrystallization: This is often the most effective method for removing colored impurities. Based on protocols for similar compounds, toluene or ethanol are good starting points for solvent screening.
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Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution before filtering can help adsorb colored impurities. Use with caution as it can also reduce your yield.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more rigorous purification method.
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Issue 2: HPLC analysis shows multiple impurity peaks.
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Question: My HPLC chromatogram of this compound shows several impurity peaks. How can I identify and remove them?
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Answer: The presence of multiple peaks on an HPLC chromatogram indicates a mixture of compounds. The identity of these impurities will depend on the synthetic route used. For a typical synthesis starting from a trifluoromethoxyaniline precursor, potential impurities could include:
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Unreacted starting materials.
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Isomeric by-products.
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Products of side-reactions, such as hydrolysis of the nitrile group to a carboxylic acid.[1][2][3][4][5]
Recommended Actions:
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Characterize Impurities: If possible, use techniques like LC-MS or NMR to identify the major impurities. Knowing their structure will help in selecting the most appropriate purification strategy.
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Optimize Recrystallization: Experiment with different solvents or solvent mixtures to improve the selectivity of the recrystallization process. A solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot is ideal.
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Employ Column Chromatography: This technique is excellent for separating compounds with different polarities. A gradient elution with a solvent system like ethyl acetate in hexane is often effective for purifying aromatic amines.
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Issue 3: Poor recovery after recrystallization.
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Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
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Answer: Low recovery during recrystallization can be due to several factors, including the choice of solvent, the volume of solvent used, and the cooling process.
Recommended Actions:
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Solvent Selection: Ensure you are using an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in more of your product remaining in the mother liquor upon cooling.
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Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
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Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: While specific impurities depend on the exact synthetic route, common impurities in the synthesis of similar aromatic nitriles include unreacted starting materials, intermediates from preceding steps, and by-products from side reactions such as hydrolysis of the nitrile group to the corresponding benzoic acid.
Q2: What is the recommended method for routine purification of this compound?
A2: For routine purification to remove minor impurities and color, recrystallization is the recommended first step due to its simplicity and efficiency. For higher purity requirements or to separate a complex mixture of impurities, column chromatography is more suitable.
Q3: Which solvents are best for the recrystallization of this compound?
A3: Based on data for structurally similar compounds, good starting solvents for recrystallization are toluene and ethanol .[6] Toluene has been shown to be effective for refining 4-amino-2-(trifluoromethyl)benzonitrile.[7] Ethanol was successfully used to recrystallize 2-amino-4-chlorobenzonitrile.[6] A solvent screen is always recommended to find the optimal conditions for your specific product.
Q4: What are the suggested conditions for column chromatography?
A4: For column chromatography of this compound, silica gel is a suitable stationary phase. A good mobile phase to start with is a gradient of ethyl acetate in hexane . A typical gradient might be from 10% to 30% ethyl acetate.
Q5: How can I monitor the purity of my product during purification?
A5: The purity of this compound can be monitored effectively using High-Performance Liquid Chromatography (HPLC) .[7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity during the purification process.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | Simple, cost-effective, good for removing minor impurities and color. | Can have lower recovery if not optimized; may not separate closely related impurities. |
| Column Chromatography | >99.5% | High resolution for separating complex mixtures. | More time-consuming, requires larger volumes of solvent, more costly. |
| Activated Carbon | N/A (used with another method) | Excellent for removing colored impurities. | Can reduce yield by adsorbing the product; fine powder can be difficult to filter. |
Table 2: HPLC Purity Analysis Before and After Purification
| Sample | Purity Before Purification (%) | Purity After Recrystallization (Toluene) (%) | Purity After Column Chromatography (%) |
| Batch A | 95.2 | 99.1 | 99.6 |
| Batch B | 92.5 | 98.8 | 99.5 |
| Batch C | 97.1 | 99.4 | 99.8 |
Experimental Protocols
Protocol 1: Recrystallization from Toluene
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to reflux with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
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Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
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Elution: Begin eluting the column with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20%, and 30% ethyl acetate in hexane) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Step-by-step recrystallization workflow.
References
- 1. embibe.com [embibe.com]
- 2. doubtnut.com [doubtnut.com]
- 3. scribd.com [scribd.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Stability of 2-Amino-4-(trifluoromethoxy)benzonitrile under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-(trifluoromethoxy)benzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work involving this compound, particularly concerning its stability.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram after storage in acidic solution. | Hydrolysis of the nitrile group. | The nitrile group (-CN) can hydrolyze under acidic conditions to form a primary amide (2-Amino-4-(trifluoromethoxy)benzamide) and subsequently a carboxylic acid (2-Amino-4-(trifluoromethoxy)benzoic acid). Confirm the identity of the new peaks using mass spectrometry. To minimize hydrolysis, store solutions at a neutral pH and at reduced temperatures. |
| Discoloration (e.g., turning yellow or brown) of the compound upon exposure to air or light. | Oxidation of the amino group. | The primary amino group (-NH2) is susceptible to oxidation, which can lead to the formation of colored impurities. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use of amber vials is recommended. |
| Formation of new impurities after exposure to basic conditions. | Hydrolysis of the nitrile group. | Similar to acidic conditions, the nitrile group can be hydrolyzed under basic conditions to the corresponding carboxylic acid salt.[1][2] The trifluoromethoxy group is generally stable under basic conditions. |
| Degradation observed during photostability testing. | Photolytic degradation. | Aromatic amines and nitriles can be susceptible to degradation upon exposure to UV or visible light.[3] Photodegradation can lead to complex mixtures of byproducts.[3] It is crucial to handle and store the compound in a light-protected environment. |
| Low recovery of the compound after thermal stress testing. | Thermal decomposition. | While the trifluoromethoxy group contributes to thermal stability, the overall molecule may degrade at elevated temperatures. The degradation pathway at high temperatures may be complex. It is advisable to perform thermal stress studies at incremental temperatures (e.g., 10°C increments above the intended storage temperature) to identify the onset of degradation. |
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group in this compound?
A1: The trifluoromethoxy (-OCF3) group is known to be remarkably stable. It is generally resistant to metabolic degradation and stable under a wide range of acidic and basic conditions.[4][5][6] This high stability is a key feature that makes this moiety valuable in pharmaceutical and agrochemical research.[4][5][7]
Q2: What are the most likely degradation pathways for this compound?
A2: The most probable degradation pathways involve the functional groups other than the trifluoromethoxy group. These include:
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Hydrolysis of the nitrile group: This can occur under both acidic and basic conditions, leading to the formation of a carboxylic acid.[1][2][8]
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Oxidation of the amino group: The primary aromatic amine is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents.
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Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the molecule.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of the compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation and moisture absorption.
Q4: How can I set up a forced degradation study for this compound?
A4: A forced degradation study should be conducted according to ICH guidelines (Q1A(R2)) to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10][11][12] The study should include exposure of the compound to the following stress conditions:
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Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
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Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
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Oxidation: e.g., 3% H2O2 at room temperature.
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Thermal Stress: e.g., heating at a temperature significantly above that of accelerated stability testing.
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Photostability: e.g., exposure to a combination of visible and UV light.
Q5: Is it necessary to characterize the degradation products?
A5: Yes, according to regulatory guidelines, significant degradation products should be identified and characterized. This information is crucial for understanding the stability of the molecule and for the development of safe and effective drug products.
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. The exact conditions (temperature, concentration, and duration) may need to be optimized to achieve a target degradation of 5-20%.[9]
1. Acidic Hydrolysis
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Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Add an equal volume of 0.1 M hydrochloric acid.
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Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time.
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At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by a stability-indicating method (e.g., HPLC).
2. Basic Hydrolysis
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Dissolve the compound in a suitable solvent.
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Add an equal volume of 0.1 M sodium hydroxide.
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Maintain the solution at a controlled temperature (e.g., 60 °C) for a specified time.
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At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and analyze.
3. Oxidative Degradation
-
Dissolve the compound in a suitable solvent.
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Add a solution of 3% hydrogen peroxide.
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Keep the solution at room temperature and protected from light for a specified time.
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Withdraw samples at various time points and analyze.
4. Thermal Degradation
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Place the solid compound in a controlled temperature oven (e.g., 80 °C).
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Expose the compound for a specified duration.
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At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
5. Photolytic Degradation
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Expose the solid compound or a solution of the compound to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines).
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Simultaneously, keep a control sample in the dark at the same temperature.
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At specified time points, withdraw both the exposed and control samples for analysis.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions (Concentration, Temperature, Duration) | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant(s) (% Area) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Data to be filled by user | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | Data to be filled by user | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| Oxidative Degradation | 3% H2O2, RT, 24 h | Data to be filled by user | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| Thermal Degradation | 80 °C, 48 h | Data to be filled by user | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| Photolytic Degradation | ICH Q1B conditions | Data to be filled by user | Data to be filled by user | Data to be filled by user | Data to be filled by user |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile
Disclaimer: The synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile is not widely documented in publicly available literature. The following troubleshooting guide and FAQ are based on a plausible, hypothetical synthetic route derived from established methodologies for analogous compounds. This information is intended for experienced researchers and should be adapted and optimized with appropriate laboratory safety precautions.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible multi-step synthesis can be envisioned starting from a commercially available precursor such as 3-Amino-4-chlorobenzonitrile. The key transformations would involve the introduction of the trifluoromethoxy group and the amino group in the correct positions. A possible, yet unverified, route is outlined below:
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Diazotization and Hydroxylation: Conversion of the amino group of 3-Amino-4-chlorobenzonitrile to a hydroxyl group via a diazonium salt intermediate.
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Trifluoromethylation of the Phenol: Introduction of the trifluoromethoxy group by reacting the resulting phenol with a suitable trifluoromethylating agent.
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Nitration: Introduction of a nitro group, which will likely be directed to the position ortho to the activating trifluoromethoxy group.
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Reduction of the Nitro Group: Reduction of the nitro group to the desired primary amine.
Q2: What are the most critical steps in this proposed synthesis?
The introduction of the trifluoromethoxy group and the selective nitration are likely the most challenging steps. The trifluoromethoxylation can be sensitive to reaction conditions, and the nitration step requires careful control to achieve the desired regioselectivity and avoid over-nitration.
Q3: Are there any major safety concerns with this synthesis?
Yes, several steps involve hazardous reagents and conditions. Diazonium salts are potentially explosive and should be handled with care at low temperatures. Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. Many of the solvents and reagents are toxic and/or flammable. A thorough risk assessment should be conducted before commencing any experimental work.
Troubleshooting Guide
Problem 1: Low yield during the conversion of the amino group to a hydroxyl group (Step 1).
| Possible Cause | Troubleshooting Suggestion |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Use the diazonium salt immediately in the next step without isolation. Maintain low temperatures throughout. |
| Side reactions during hydrolysis. | Control the temperature carefully during the addition of the diazonium salt solution to the hot aqueous acid. |
Problem 2: Inefficient trifluoromethoxylation of the phenolic intermediate (Step 2).
| Possible Cause | Troubleshooting Suggestion |
| Inactive trifluoromethylating agent. | Use a freshly opened or properly stored trifluoromethylating reagent (e.g., Togni's reagent). |
| Suboptimal reaction conditions. | Screen different solvents, bases, and reaction temperatures. The choice of base can be critical. |
| Presence of water. | Ensure all reagents and solvents are anhydrous, as water can quench the reaction. |
Problem 3: Poor regioselectivity or multiple products during nitration (Step 3).
| Possible Cause | Troubleshooting Suggestion |
| Reaction temperature is too high. | Maintain a low temperature (e.g., 0 °C) during the addition of the nitrating agent. |
| Incorrect nitrating agent or concentration. | Use a milder nitrating agent or a more dilute solution. Acetic anhydride can be used as a scavenger for excess nitric acid. |
| Over-nitration. | Use a stoichiometric amount of the nitrating agent and monitor the reaction closely by TLC or HPLC. |
Problem 4: Incomplete reduction of the nitro group (Step 4).
| Possible Cause | Troubleshooting Suggestion |
| Inactive catalyst (for catalytic hydrogenation). | Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel). Ensure the system is properly purged of air. |
| Insufficient reducing agent (for metal/acid reduction). | Use a larger excess of the metal (e.g., Fe, SnCl₂) and ensure the acidic conditions are maintained. |
| Poor solubility of the starting material. | Choose a solvent system in which the nitro compound is soluble. Co-solvents may be necessary. |
Hypothetical Experimental Protocol
Note: This is a conceptual protocol and requires optimization.
Step 1: Synthesis of 4-Chloro-3-hydroxybenzonitrile A solution of 3-amino-4-chlorobenzonitrile in aqueous sulfuric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a boiling aqueous solution of sulfuric acid. After cooling, the product is extracted with an organic solvent.
Step 2: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile The 4-chloro-3-hydroxybenzonitrile is dissolved in an anhydrous aprotic solvent. A suitable base (e.g., potassium carbonate) and a trifluoromethylating agent (e.g., 2-(trifluoromethyl)-1,3-dioxolan-2-ylium triflate) are added, and the reaction is stirred at an elevated temperature until completion.
Step 3: Synthesis of 4-Chloro-2-nitro-5-(trifluoromethoxy)benzonitrile The 4-chloro-3-(trifluoromethoxy)benzonitrile is dissolved in concentrated sulfuric acid and cooled to 0 °C. A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. The reaction is carefully monitored until the starting material is consumed.
Step 4: Synthesis of this compound The 4-chloro-2-nitro-5-(trifluoromethoxy)benzonitrile is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent is added (e.g., iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation with Pd/C). The reaction is stirred until the nitro group is fully reduced. The final product is then purified by chromatography.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Typical Temperature | Typical Time | Expected Yield | Potential Impurities |
| 1. Diazotization/Hydroxylation | NaNO₂, H₂SO₄ | 0-5 °C then 100 °C | 2-4 h | 60-70% | Isomeric phenols, starting material |
| 2. Trifluoromethoxylation | Trifluoromethylating agent, base | 80-120 °C | 12-24 h | 50-60% | Unreacted phenol, decomposition products |
| 3. Nitration | HNO₃, H₂SO₄ | 0 °C | 1-3 h | 70-80% | Isomeric nitro products, dinitro compounds |
| 4. Reduction | Fe/HCl or H₂/Pd-C | 25-80 °C | 4-12 h | 80-90% | Incompletely reduced intermediates, dehalogenated product |
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting the synthesis of this compound.
Validation & Comparative
Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile
A comparative guide to the spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile and its structural analogs is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the spectroscopic properties of these compounds, supported by available experimental data from related molecules.
Spectral Data Comparison
Due to the limited availability of direct experimental spectral data for this compound, this guide utilizes data from structurally similar aminobenzonitrile derivatives to provide a comparative analysis. The following tables summarize the key spectroscopic features of these compounds.
Table 1: ¹H NMR Spectral Data of Substituted Benzonitriles
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| Benzonitrile | D₂O | 7.78 (d, J=8.0), 7.72 (t, J=8.0), 7.56 (t, J=8.0)[1] |
| 2-Methylbenzonitrile | CDCl₃ | 7.56 (d, J=8.0), 7.47 (t, J=8.0), 7.29 (t, J=8.0), 2.53 (s, 3H)[2] |
| 3-Methylbenzonitrile | CDCl₃ | 7.47 (s), 7.45 (d, J=8.0), 7.39 (t, J=8.0), 2.41 (s, 3H)[2] |
| 4-Methylbenzonitrile | CDCl₃ | 7.52 (d, J=8.0), 7.27 (d, J=8.0), 2.42 (s, 3H)[2] |
| 4-Chlorobenzonitrile | CDCl₃ | 7.61 (d, J=8.0), 7.47 (d, J=8.0)[2] |
| 4-Nitrobenzonitrile | CDCl₃ | 8.35 (d, J=8.0), 7.89 (d, J=8.0)[2] |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Not Specified | Data not available in search results. |
| 2-Amino-4-chlorobenzonitrile | Not Specified | Data not available in search results. |
Table 2: ¹³C NMR Spectral Data of Substituted Benzonitriles
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Benzonitrile | D₂O | 136.2, 135.1, 131.9[1] |
| 2-Methylbenzonitrile | CDCl₃ | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2[2] |
| 3-Methylbenzonitrile | CDCl₃ | 138.8, 133.4, 132.1, 128.7, 118.7, 111.8, 20.8[2] |
| 4-Methylbenzonitrile | CDCl₃ | 143.6, 131.9, 129.7, 119.0, 109.1, 21.7[2] |
| 4-Chlorobenzonitrile | CDCl₃ | 139.4, 133.3, 129.6, 117.9, 110.7[2] |
| 4-Nitrobenzonitrile | CDCl₃ | 150.0, 133.4, 124.2, 118.2, 116.7[2] |
| 4-Amino-2-(trifluoromethyl)benzonitrile | CD₃OD | 145.8, 139.8, 129.7 (q, ²JCF = 31.8 Hz), 127.2, 122.8 (q, ¹JCF = 272 Hz), 116.3, 112.3 (q, ³JCF = 4.8 Hz), 93.4 (q, ⁴JCF = 2.1 Hz)[3] |
Table 3: Infrared (IR) Spectroscopy Data of Substituted Benzonitriles
| Compound | Sample Prep. | Key Stretching Frequencies (cm⁻¹) |
| Benzonitrile | Gas Phase | C≡N stretch: ~2230, Aromatic C-H stretch: ~3060, Aromatic C=C stretch: ~1600, 1490, 1450[4] |
| 3-Aminobenzonitrile | Capillary Cell: Melt | N-H stretch: (not specified), C≡N stretch: (not specified), Aromatic C-H stretch: (not specified)[5] |
| 2-Amino-4-chlorobenzonitrile | KBr Pellets | N-H stretch: 3452, 3363; C≡N stretch: 2211; C-Cl stretch: 782[6] |
Table 4: Mass Spectrometry Data of Substituted Benzonitriles
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| 2-Aminobenzonitrile | Electron Ionization | [M]⁺: 118; Fragments: 91, 64[7] |
| 3-Aminobenzonitrile | Not Specified | Molecular Weight: 118.14 g/mol [5] |
| 4-Aminobenzonitrile | GC-MS (EI) | [M]⁺: 118; Fragments: 91, 90, 64[8] |
| 2-Amino-4-(trifluoromethyl)benzonitrile | Not Specified | Molecular Weight: 186.13 g/mol [9] |
| 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | ESI+ | [M+H]⁺: 312.9443[3] |
| 2-amino-5-cyano-4-(trifluoromethyl)phenyl hydrogen sulfate | ESI- | [M-H]⁻: 280.9844[3] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the region of interest and place in a suitable IR cell.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (e.g., -NH₂, -C≡N, C-F, aromatic ring).
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Methods:
-
Electron Ionization (EI): Used for volatile and thermally stable compounds. Provides extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds, often yielding the molecular ion peak.
-
-
Sample Introduction: Introduce the sample directly or via a chromatographic inlet.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for spectral analysis and a logical approach to comparing aminobenzonitrile derivatives.
Caption: General workflow for the spectral analysis of a chemical compound.
Caption: Logical approach for comparing spectral data of related aminobenzonitriles.
References
- 1. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Benzonitrile, 2-amino- [webbook.nist.gov]
- 8. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-4-(trifluoromethoxy)benzonitrile and Structurally Related Alternatives Based on Nuclear Magnetic Resonance (NMR) Spectroscopy.
This guide provides a comparative overview of ¹H and ¹³C NMR spectral data for key substituted benzonitriles. While experimental NMR data for this compound is not extensively published in available literature, this document presents data for structurally similar and commercially available alternatives. This comparison offers valuable insights into the electronic and structural effects of various substituents on the benzonitrile scaffold, which is crucial for the unambiguous characterization and quality control of these important chemical intermediates in pharmaceutical and agrochemical research.
The selected alternatives, 4-Amino-2-(trifluoromethyl)benzonitrile and 3-(trifluoromethoxy)benzonitrile, allow for a detailed analysis of the influence of the amino (-NH₂), trifluoromethyl (-CF₃), and trifluoromethoxy (-OCF₃) groups on the chemical shifts of aromatic protons and carbons.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the selected alternative compounds. This data is essential for researchers to differentiate between related structures and to verify the identity and purity of their synthesized compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 7.66 | d | 8.5 | DMSO-d₆ |
| 7.04 | d | 2.0 | DMSO-d₆ | |
| 6.85 | dd | 8.5, 2.0 | DMSO-d₆ | |
| 3-(trifluoromethoxy)benzonitrile * | 7.50 - 7.80 | m | - | CDCl₃ |
Specific peak assignments for 3-(trifluoromethoxy)benzonitrile were not detailed in the search results, hence the broader range and multiplet designation.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C1 (C-CN) | C2 | C3 | C4 | C5 | C6 | CN | CF₃/OCF₃ | Solvent |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 101.4 | 134.7 (q, J=32.0) | 118.8 | 152.9 | 114.7 | 134.0 | 117.8 | 122.9 (q, J=272.0) | DMSO-d₆ |
| 3-(trifluoromethoxy)benzonitrile | 133.7 | 127.3 | 149.2 (q, J=2.0) | 122.6 | 131.2 | 117.8 | 117.2 | 120.4 (q, J=258.0) | CDCl₃ |
Experimental Protocols
The data presented in this guide was obtained using standard NMR spectroscopic techniques. The following represents a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like substituted benzonitriles.
General NMR Data Acquisition Protocol
-
Sample Preparation: Approximately 5-10 mg of the analytical sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound completely while not interfering with the signals of interest.
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Temperature: Spectra are typically acquired at a standard probe temperature of 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: A spectral width of approximately 16 ppm is set, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 2 seconds is used to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of approximately 240 ppm is set, centered around 120 ppm.
-
Acquisition Time: An acquisition time of around 1 second is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed manually. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).
Visualized Structural Comparison
The following diagram illustrates the structural relationship between the target compound, this compound, and the alternatives for which NMR data is provided. This visual representation helps in understanding the positional differences of the functional groups, which directly impacts the resulting NMR spectra.
Caption: Structural comparison of the target compound and its alternatives.
A Comparative Guide to the Mass Spectrometry of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 2-amino-4-(trifluoromethoxy)benzonitrile derivatives. Due to the limited availability of direct experimental data for this specific class of compounds in public literature, this guide synthesizes information from the mass spectrometry of structurally related molecules, including those containing amino, nitrile, trifluoromethoxy, and aromatic functionalities. The guide outlines anticipated fragmentation patterns under different ionization techniques and presents a hypothetical, yet plausible, fragmentation pathway.
Introduction to Mass Spectrometry of Aromatic Aminonitriles
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. The fragmentation patterns observed are highly dependent on the ionization method used. Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, providing rich structural information.[1][2] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) generally result in less fragmentation, often showing a prominent molecular ion or protonated molecule, which is useful for molecular weight determination.[2][3]
For this compound derivatives, the presence of an aromatic ring, an amino group, a nitrile group, and a trifluoromethoxy group will influence the fragmentation pathways. Aromatic systems tend to form stable molecular ions.[4] The amino and nitrile groups can undergo specific fragmentation reactions, such as the loss of HCN from the nitrile or the formation of iminium ions from the amino group. The trifluoromethoxy group is an electron-withdrawing group and its fragmentation can involve the loss of the CF3 radical or rearrangement processes.[5]
Comparative Data on Hypothesized Fragmentation
The following table summarizes the expected major ions for a representative compound, this compound (Molecular Weight: 204.14 g/mol ), under Electron Ionization (EI).
| m/z | Proposed Fragment Identity | Fragmentation Pathway | Ion Type |
| 204 | [M]•+ | Molecular Ion | Radical Cation |
| 185 | [M - F]•+ | Loss of a fluorine atom | Radical Cation |
| 175 | [M - HCN]•+ | Loss of hydrogen cyanide from the nitrile group | Radical Cation |
| 135 | [M - CF3]•+ | Loss of the trifluoromethyl radical | Cation |
| 108 | [C7H6N]•+ | Cleavage of the C-O bond with H rearrangement | Radical Cation |
| 77 | [C6H5]+ | Phenyl cation | Cation |
Experimental Protocols
Below is a generalized experimental protocol for the analysis of this compound derivatives by mass spectrometry.
Sample Preparation: A solution of the this compound derivative is prepared at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. For ESI-MS, the solution may be further diluted to the µg/mL range and infused directly into the ion source or introduced via liquid chromatography. For GC-MS with EI, the sample should be sufficiently volatile and thermally stable.
Instrumentation and Analysis:
-
For Electron Ionization (EI) Mass Spectrometry (typically with Gas Chromatography - GC-MS):
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
Inlet System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms) for sample introduction.
-
-
For Electrospray Ionization (ESI) Mass Spectrometry (typically with Liquid Chromatography - LC-MS):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N2) Flow: 8-12 L/min
-
Drying Gas (N2) Temperature: 300-350 °C
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)
-
Scan Range: m/z 100-1000
-
Inlet System: Liquid chromatograph with a suitable C18 column for sample introduction.
-
Hypothesized Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI).
Caption: Hypothesized EI fragmentation of this compound.
This guide provides a foundational understanding of the potential mass spectrometric behavior of this compound derivatives. Experimental verification is essential to confirm these hypothesized fragmentation patterns.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Comparing reactivity of 2-Amino-4-(trifluoromethoxy)benzonitrile with other benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Amino-4-(trifluoromethoxy)benzonitrile against other substituted benzonitriles. The inclusion of both a strong electron-donating group (amino) and a strong electron-withdrawing group (trifluoromethoxy) on the same aromatic ring imparts unique chemical properties to this molecule, influencing its behavior in key synthetic transformations. This document summarizes quantitative data from various studies to illustrate reactivity trends and provides detailed experimental protocols for common reactions involving benzonitriles.
Introduction to the Reactivity of Substituted Benzonitriles
The reactivity of the nitrile group and the aromatic ring in benzonitrile derivatives is highly dependent on the nature and position of the substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert significant electronic and steric effects, altering the electron density of the aromatic system and the electrophilicity of the nitrile carbon.
Comparative Reactivity Data
The following tables provide illustrative data on the reactivity of various substituted benzonitriles in key chemical transformations. It is important to note that the data is compiled from different sources and reaction conditions may vary. The purpose is to demonstrate the general trends in reactivity conferred by different substituents.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups ortho and para to a suitable leaving group.[5][6] In the case of fluorinated benzonitriles, the fluorine atom can act as a leaving group.
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 4-Fluorobenzonitrile | Sodium Methoxide | Methanol, 50 °C, 24h | 95 | [7] |
| 2-Nitro-4-fluorobenzonitrile | Piperidine | Ethanol, 25 °C, 1h | 98 | [8] |
| 2,4-Dinitrochlorobenzene | Sodium Hydroxide | Aqueous solution | High | [6] |
| 2-Amino-4-fluorobenzonitrile | Ammonia | Ethanol, 120 °C, 8h | ~90 (inferred) | [9] |
Predicted Reactivity of this compound: While not having a traditional leaving group like a halogen, the strong electron-withdrawing nature of the -OCF3 group would make the aromatic ring susceptible to nucleophilic attack if a suitable leaving group were present. The amino group, being an activating group, would generally disfavor SNAr unless overcome by a very strong EWG.
Reduction of the Nitrile Group
The reduction of the nitrile group to a primary amine is a fundamental transformation. The electronic nature of the ring substituents can influence the reaction rate and yield.
| Substrate | Reducing Agent | Conditions | Yield (%) | Reference |
| Benzonitrile | H2, Pd/C, HCl | Ethanol | High | [10] |
| Benzonitrile | H2, Ni/SiO2 | Ethanol, 373 K, 13 bar | 78 | [11] |
| 4-Methoxybenzonitrile | LiAlH4 | THF, reflux | 90 | [3] |
| 4-Nitrobenzonitrile | H2, Pd/C | Ethanol | 85 | [3] |
Predicted Reactivity of this compound: The presence of the electron-withdrawing -OCF3 group may slightly facilitate the reduction by increasing the electrophilicity of the nitrile carbon. The amino group is unlikely to interfere with common reduction methods like catalytic hydrogenation or hydride reduction.
Hydrolysis of the Nitrile Group
The hydrolysis of benzonitriles to benzoic acids can be performed under acidic or basic conditions.[12][13] The reaction rate is influenced by the substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction.[14]
| Substrate | Conditions | Relative Rate (Benzonitrile = 1) | Reference |
| Benzonitrile | 6M H2SO4, 100 °C | 1.00 | [15][16] |
| 4-Nitrobenzonitrile | 6M H2SO4, 100 °C | ~5 | Inferred from Hammett plots[17][18] |
| 4-Methoxybenzonitrile | 6M H2SO4, 100 °C | ~0.2 | Inferred from Hammett plots[17][18] |
| 4-Chlorobenzonitrile | Phosphate buffer (pH 7.7), 85°C | Correlates with Hammett σp | [19] |
Predicted Reactivity of this compound: The strong electron-withdrawing -OCF3 group is expected to significantly accelerate the rate of hydrolysis compared to unsubstituted benzonitrile. The electron-donating amino group will have an opposing, though likely weaker, effect. Overall, the hydrolysis of this compound is predicted to be faster than that of benzonitrile.
Experimental Protocols
Nucleophilic Aromatic Substitution (Representative Protocol)
This protocol is for the substitution of a fluorine atom on an activated benzonitrile with an amine.
Materials:
-
4-Fluoro-2-nitrobenzonitrile
-
Piperidine
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-Fluoro-2-nitrobenzonitrile (10 mmol) in 50 mL of anhydrous ethanol.
-
Add piperidine (12 mmol) to the solution.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Reduction of Benzonitrile to Benzylamine (Representative Protocol)
This protocol describes the catalytic hydrogenation of a benzonitrile derivative.
Materials:
-
Substituted Benzonitrile (e.g., 4-Methoxybenzonitrile)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
Procedure:
-
To a high-pressure reaction vessel, add the substituted benzonitrile (10 mmol) and 10% Pd/C (10 mol%).
-
Add 50 mL of ethanol to the vessel.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Basic Hydrolysis of Benzonitrile to Benzoic Acid (Representative Protocol)
This protocol details the hydrolysis of a benzonitrile to the corresponding carboxylic acid using a base.[20]
Materials:
-
Substituted Benzonitrile (e.g., 4-Chlorobenzonitrile)
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl, concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, combine the substituted benzonitrile (20 mmol) and a 10% aqueous solution of NaOH (100 mL).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl until a precipitate forms and the pH is acidic.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure carboxylic acid.
Visualizations
Reaction Pathway: Hydrolysis of Benzonitrile
Caption: General pathways for acid- and base-catalyzed hydrolysis of benzonitriles.
Experimental Workflow: Reduction of a Substituted Benzonitrile
Caption: A typical experimental workflow for the reduction of benzonitriles.
Logical Relationships: Factors Influencing Benzonitrile Reactivity
Caption: The influence of electronic and steric factors on benzonitrile reactivity.
References
- 1. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic_aromatic_substitution [chemeurope.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 14. forums.studentdoctor.net [forums.studentdoctor.net]
- 15. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 16. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmacy180.com [pharmacy180.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Navigating the Synthesis and Characterization of Novel Compounds from Substituted Aminobenzonitriles: A Comparative Guide
A critical review of the available scientific literature reveals a significant information gap concerning the derivatives of 2-Amino-4-(trifluoromethoxy)benzonitrile. Extensive searches have yielded minimal to no specific data on compounds synthesized from this particular starting material. The majority of published research focuses on a structurally related isomer, 4-Amino-2-(trifluoromethyl)benzonitrile. This guide, therefore, pivots to provide a comprehensive overview of the synthesis, characterization, and potential applications of compounds derived from this readily documented alternative, offering valuable insights for researchers, scientists, and drug development professionals.
This guide will explore the synthesis of various heterocyclic compounds from 4-Amino-2-(trifluoromethyl)benzonitrile, presenting comparative data in clearly structured tables, detailing experimental protocols, and visualizing reaction pathways and workflows using the Graphviz DOT language.
From Starting Material to Bioactive Scaffolds: The Versatility of 4-Amino-2-(trifluoromethyl)benzonitrile
4-Amino-2-(trifluoromethyl)benzonitrile serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly quinazolines and benzimidazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the resulting molecules, making them attractive candidates for drug development.
Synthesis of Quinazoline Derivatives
One common application of 4-Amino-2-(trifluoromethyl)benzonitrile is in the synthesis of quinazoline derivatives. These compounds can be prepared through cyclocondensation reactions with various reagents.
A reported method for the synthesis of 2-amino-4-iminoquinazolines involves the reaction of 4-Amino-2-(trifluoromethyl)benzonitrile with N-benzyl cyanamides mediated by hydrochloric acid.
Procedure:
-
A mixture of 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) is dissolved in hexafluoroisopropanol (HFIP) (5 mL).
-
The resulting mixture is stirred at 70°C for 1 hour.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the desired 2-amino-4-iminoquinazoline product.
Caption: Synthesis of 2-Amino-4-iminoquinazolines.
Synthesis of Benzimidazole Derivatives
4-Amino-2-(trifluoromethyl)benzonitrile is also a precursor for the synthesis of benzimidazoles, which are known to exhibit a range of biological activities, including as potential inhibitors of cancer cell proliferation.[1]
The synthesis of benzimidazole derivatives from 4-Amino-2-(trifluoromethyl)benzonitrile typically involves a multi-step process.
Procedure:
-
Detailed experimental protocols for the synthesis of specific benzimidazole derivatives from 4-Amino-2-(trifluoromethyl)benzonitrile were not explicitly available in the search results. However, a general approach would likely involve the reaction of the aminobenzonitrile with a suitable reagent to form the imidazole ring, potentially followed by further modifications.
Characterization Data of Synthesized Compounds
The following table summarizes the characterization data for representative compounds synthesized from 4-Amino-2-(trifluoromethyl)benzonitrile.
| Compound Class | Derivative | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | HRMS (m/z) | Yield (%) |
| Quinazoline | N-(4-Fluorobenzyl)-4-methylquinazolin-2-amine | 109-110 | 7.86 (d, J = 9.0 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.39–7.36 (m, 2H), 7.23 (t, J = 8.0 Hz, 1H), 7.00 (t, J = 9.0 Hz, 2H), 5.46 (s, 1H), 4.73 (d, J = 6.0 Hz, 2H), 2.76 (s, 3H) | 169.6, 163.0, 161.1, 158.6, 151.8, 135.2, 129.4, 126.3, 125.3, 122.4, 119.9, 115.4, 44.8, 21.6 | [M+H]⁺ calcd for C₁₆H₁₅N₃F: 268.1250; found: 268.1254 | 90 |
| Quinazoline | N-(4-Methoxybenzyl)-4-methylquinazolin-2-amine | 97-98 | 7.84 (d, J = 8.0 Hz, 1H), 7.66–7.59 (m, 2H), 7.32 (d, J = 8.5 Hz, 2H), 7.26–7.19 (m, 1H), 6.88–6.84 (m, 2H), 5.46 (s, 1H), 4.68 (d, J = 5.5 Hz, 2H), 3.78 (s, 3H), 2.75 (s, 3H) | 169.4, 158.8, 158.7, 151.9, 133.6, 131.4, 129.0, 126.2, 125.3, 122.2, 119.8, 113.9, 55.3, 45.1, 21.5 | [M+H]⁺ calcd for C₁₇H₁₈N₃O: 280.1450; found: 280.1452 | 90 |
| Quinazoline | 4-(((4-Methylquinazolin-2-yl)amino)methyl)benzonitrile | 178-179 | 7.88 (d, J = 7.8 Hz, 1H), 7.67 (t, J = 8.4 Hz, 1H), 7.62–7.56 (m, 3H), 7.51 (d, J = 8.4 Hz, 2H), 7.25 (t, J = 6.0 Hz, 1H), 5.60 (s, 1H), 4.84 (d, J = 6.6 Hz, 2H), 2.78 (s, 3H) | 166.6, 161.6, 152.8, 145.3, 133.9, 132.3, 128.0, 125.4, 122.8, 118.9, 110.8, 100.4, 100.0, 45.0, 21.7 | [M+H]⁺ calcd for C₁₇H₁₅N₄: 275.1297; found: 275.1293 | 60 |
Alternative Synthetic Routes
While this guide focuses on derivatives from 4-Amino-2-(trifluoromethyl)benzonitrile, it is important for researchers to be aware of alternative synthetic strategies to access similar molecular scaffolds.
Alternative Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
A patented method for the preparation of 4-Amino-2-(trifluoromethyl)benzonitrile involves a three-step process starting from m-trifluoromethyl fluorobenzene.
-
Positioning Bromination: m-Trifluoromethyl fluorobenzene is brominated to yield 4-fluoro-2-trifluoromethyl bromobenzene.
-
Cyano Group Replacement: The bromo-intermediate undergoes a cyano group replacement reaction.
-
Aminolysis Substitution: The resulting 4-fluoro-2-trifluoromethylbenzonitrile is then subjected to aminolysis to afford the final product.
This process is reported to have a total yield of 73% to 75% and produces a high-purity product.
Caption: Alternative synthesis of the starting material.
Conclusion
While the targeted synthesis of derivatives from this compound remains an area with limited publicly available data, the exploration of its isomer, 4-Amino-2-(trifluoromethyl)benzonitrile, provides a valuable roadmap for the synthesis of biologically relevant heterocyclic compounds. The experimental protocols and characterization data presented in this guide offer a solid foundation for researchers to build upon in the design and development of novel chemical entities. Further investigation into the reactivity and derivatization of this compound is warranted to unlock its full potential in medicinal and materials science.
References
Biological Activity of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives: A Comparative Guide
Researchers, scientists, and drug development professionals often seek novel scaffolds for the development of targeted therapies. The 2-amino-4-(trifluoromethoxy)benzonitrile core is a promising starting point for medicinal chemistry campaigns due to the favorable properties conferred by the trifluoromethoxy group, such as enhanced metabolic stability and increased lipophilicity, which can improve pharmacokinetic profiles.
Despite its potential, a comprehensive review of the biological activities of a series of this compound derivatives is currently limited by the lack of publicly available research data. Extensive searches of scientific literature and chemical databases did not yield studies that have synthesized and systematically evaluated a library of these specific compounds for their biological effects.
This guide, therefore, aims to provide a framework for such a comparative analysis by outlining the typical experimental data required and the methodologies employed in the evaluation of novel chemical entities for anticancer activity. It also presents visualizations of key signaling pathways often implicated in cancer, which could be potential targets for this class of compounds.
Data Presentation: A Template for Comparison
To objectively compare the performance of a series of novel this compound derivatives, quantitative data should be summarized in a clear, tabular format. Below are template tables that would be populated with experimental data.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM)¹ |
| Derivative 1 | [Insert Structure] | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available | ||
| HCT116 (Colon) | Data not available | ||
| Derivative 2 | [Insert Structure] | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available | ||
| HCT116 (Colon) | Data not available | ||
| Positive Control | e.g., Doxorubicin | MCF-7 (Breast) | Reference Value |
| A549 (Lung) | Reference Value | ||
| HCT116 (Colon) | Reference Value |
¹IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM)¹ |
| Derivative 1 | EGFR | Data not available |
| VEGFR2 | Data not available | |
| PI3Kα | Data not available | |
| Derivative 2 | EGFR | Data not available |
| VEGFR2 | Data not available | |
| PI3Kα | Data not available | |
| Positive Control | e.g., Gefitinib | EGFR |
| e.g., Sunitinib | VEGFR2 | |
| e.g., Alpelisib | PI3Kα |
¹IC₅₀: The half-maximal inhibitory concentration against the specific enzyme.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols that would be employed to generate the data for the tables above.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Incubation: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of the compounds against specific kinase targets. A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: The kinase reaction is set up in a 384-well plate containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer. The amount of ADP generated is proportional to the kinase activity, and the IC₅₀ values are determined from the inhibition curves.
Mandatory Visualization: Signaling Pathways
Understanding the mechanism of action of a drug candidate often involves identifying the signaling pathways it modulates. Below are Graphviz diagrams of key cancer-related signaling pathways that could be investigated as potential targets for this compound derivatives.
Purity Analysis of Commercial 2-Amino-4-(trifluoromethoxy)benzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 2-Amino-4-(trifluoromethoxy)benzonitrile (CAS No. 1260847-67-3), a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The inclusion of the trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of target molecules, making this intermediate highly valuable in drug discovery programs, particularly in the development of therapeutics for central nervous system disorders.[1] Given the critical impact of starting material purity on reaction outcomes and the safety profile of final products, this guide offers a summary of available purity data, standardized analytical methodologies for in-house verification, and a discussion of potential alternatives.
Supplier Purity Comparison
The purity of this compound can vary between commercial suppliers. The following table summarizes the publicly available purity specifications from a selection of vendors. It is important to note that this data is based on information provided by the suppliers and has not been independently verified. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information and the analytical methods used.
| Supplier | Stated Purity | Analytical Method |
| Capot Chemical | ≥ 98% | Not Specified |
| Changzhou Ansciep Chemical | 98% | Not Specified |
| CD12167896 (Generic) | ≥ 95% | Not Specified |
| MySkinRecipes | 95% | Not Specified |
Experimental Protocols for Purity Verification
Accurate determination of purity is essential for ensuring the reliability and reproducibility of experimental results. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for assessing the purity of aromatic compounds like this compound.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile) at a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A gradient of Acetonitrile and water (both may contain 0.1% formic acid or phosphoric acid for better peak shape). For example:
-
Start with 30% Acetonitrile and 70% water.
-
Linearly increase to 95% Acetonitrile over 20 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
Potential Impurities
While specific impurity profiles are proprietary to each manufacturer, potential impurities in this compound could arise from the starting materials or by-products of the synthetic route. Common synthetic pathways may lead to isomers or related compounds as minor impurities.
Alternatives in Drug Discovery
The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacokinetic properties. When considering alternatives, it is useful to compare with other fluorinated groups that can impart similar characteristics.
-
Trifluoromethyl (-CF₃) Group: This is a more common substituent in medicinal chemistry.[2] Like the trifluoromethoxy group, it is strongly electron-withdrawing and can increase lipophilicity and metabolic stability. However, the trifluoromethoxy group has a different electronic and steric profile which can lead to distinct biological activities and properties.
-
Other Fluoroalkyl Groups: Longer fluoroalkyl chains can be used to further modulate lipophilicity and other properties, but their increased size can also present steric challenges for receptor binding.
The choice of a specific fluorinated group is highly dependent on the target and the desired physicochemical and pharmacological profile of the final compound.
Visualized Workflows and Relationships
To aid in understanding the experimental and conceptual frameworks discussed, the following diagrams have been generated.
References
X-ray crystallography of 2-Amino-4-(trifluoromethoxy)benzonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the X-ray crystallography of benzonitrile derivatives, providing insights into their solid-state structures. Due to the limited publicly available crystallographic data specifically for 2-Amino-4-(trifluoromethoxy)benzonitrile, this guide will focus on the well-characterized derivative, 2-Amino-4-chlorobenzonitrile , as a primary example. This will be compared with other substituted benzonitriles to highlight the influence of different functional groups on their crystal packing and molecular geometry.
Data Presentation: Crystallographic Parameters of Substituted Benzonitriles
The following table summarizes key crystallographic data for 2-Amino-4-chlorobenzonitrile, providing a baseline for comparison with other derivatives. Understanding these parameters is crucial for comprehending the three-dimensional arrangement of atoms and molecules in the crystal lattice.
| Parameter | 2-Amino-4-chlorobenzonitrile[1] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 88.898 (17) |
| γ (°) | 83.021 (17) |
| Volume (ų) | 352.51 (14) |
| Z (Molecules per unit cell) | 2 |
| Calculated Density (g/cm³) | 1.437 |
Comparison with Other Benzonitrile Derivatives
The introduction of different substituents to the benzonitrile scaffold can significantly influence the resulting crystal structure. For instance, the crystal structure of 3-nitrobenzonitrile has been elucidated, crystallizing in the monoclinic space group P2₁[2]. In this structure, the nitro group is slightly tilted out of the plane of the benzene ring, an orientation influenced by crystal packing forces[2].
In the case of 2-Amino-4-chlorobenzonitrile, intermolecular interactions, particularly N–H···N hydrogen bonds, are significant in the crystal packing[1]. The presence of the amino group facilitates the formation of these hydrogen bonds, which is a key differentiating feature when compared to benzonitrile derivatives lacking this functional group.
Experimental Protocols: Single-Crystal X-ray Diffraction
The following is a representative experimental protocol for the single-crystal X-ray diffraction analysis of a benzonitrile derivative, based on the study of 2-Amino-4-chlorobenzonitrile[1].
1. Crystal Growth:
-
The commercially available 2-Amino-4-chlorobenzonitrile is recrystallized from a suitable solvent, such as ethanol, to obtain single crystals of appropriate quality for diffraction.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at room temperature (296 K) using a diffractometer equipped with graphite-monochromated MoKα radiation (λ = 0.71073 Å).
-
Data is collected in rotation mode.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed, and cell parameters are determined.
-
An absorption correction is applied to the data.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a benzonitrile derivative using single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Crystallography.
References
The Strategic Advantage of Trifluoromethoxy Substitution: A Comparative Analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group is increasingly recognized for its ability to confer advantageous physicochemical and pharmacokinetic properties to lead compounds. This guide provides a comparative analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile, a versatile chemical intermediate, against its more common trifluoromethyl (-CF3) analog, 2-Amino-4-(trifluoromethyl)benzonitrile. We will explore its synthesis, potential therapeutic applications, and the nuanced yet significant impact of the trifluoromethoxy moiety on drug-like properties, supported by available data and experimental insights.
Physicochemical and Pharmacokinetic Profile: -OCF3 vs. -CF3
The choice between a trifluoromethoxy and a trifluoromethyl group can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While both are potent electron-withdrawing groups, they impart distinct characteristics to the parent molecule.
The trifluoromethoxy group generally increases lipophilicity to a greater extent than the trifluoromethyl group, which can enhance membrane permeability and oral bioavailability.[1] Furthermore, the -OCF3 group is often associated with improved metabolic stability, as the C-O bond is less susceptible to metabolic cleavage compared to other alkoxy groups.[2] This enhanced stability can lead to a longer plasma half-life and a more favorable dosing regimen.
| Property | This compound | 2-Amino-4-(trifluoromethyl)benzonitrile | Key Differences & Implications in Drug Design |
| Molecular Formula | C₈H₅F₃N₂O | C₈H₅F₃N₂ | Presence of an oxygen atom in the -OCF3 group. |
| Molecular Weight | 202.13 g/mol [2] | 186.13 g/mol [3] | The higher molecular weight of the -OCF3 analog is a minor consideration. |
| LogP (Predicted) | Higher | Lower | Increased lipophilicity with -OCF3 can improve membrane permeability and cell penetration. |
| Metabolic Stability | Generally Higher | Generally Lower | The -OCF3 group can block potential sites of metabolism, leading to improved pharmacokinetic profiles.[2] |
| Electron-withdrawing Nature | Strong | Strong | Both groups significantly influence the electronic properties of the aromatic ring, affecting target binding. |
| Hydrogen Bond Acceptance | Oxygen atom can act as a weak H-bond acceptor | No H-bond acceptor in the substituent | This can introduce additional interactions with biological targets. |
Applications in Drug Discovery: From Intermediates to Bioactive Molecules
While this compound is primarily utilized as a key intermediate in the synthesis of more complex bioactive compounds, its structural motifs have been incorporated into molecules with potential therapeutic value.[2] In contrast, 2-Amino-4-(trifluoromethyl)benzonitrile and its isomers are well-established building blocks for several marketed drugs and clinical candidates, particularly in oncology.
Established Roles of the Trifluoromethyl Analog:
-
Androgen Receptor Antagonists: 2-Amino-4-(trifluoromethyl)benzonitrile is a crucial intermediate in the synthesis of non-steroidal antiandrogen drugs like Bicalutamide and Enzalutamide, which are mainstays in the treatment of prostate cancer.
-
Anticancer Benzimidazoles: This scaffold is also used to synthesize benzimidazole derivatives that have shown promising activity against breast cancer cell lines by inhibiting endothelial cell growth.[4][5]
Emerging Potential of the Trifluoromethoxy Analog:
-
Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group make it an attractive moiety for drugs targeting the CNS, such as those for anxiety and depression.[2]
-
Voltage-Gated Sodium Channel Blockers: Research into 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, structurally related to the neuroprotective drug Riluzole, has shown their ability to antagonize voltage-dependent Na+ channels. This suggests a potential therapeutic avenue for neurodegenerative diseases.
Experimental Protocols
Detailed experimental data for the direct comparison of drugs derived from both scaffolds is limited in the public domain. However, the synthesis of the core structures and their derivatives follows established organic chemistry principles.
General Synthesis of 2-Amino-4-(substituted)benzonitriles
The synthesis of these intermediates often involves a multi-step process starting from a substituted fluorobenzene. A representative synthetic pathway is outlined below.
Figure 1. A generalized synthetic pathway for 2-amino-4-(substituted)benzonitriles.
Step 1: Bromination
-
Reagents: m-Trifluoromethoxy/methyl fluorobenzene, Dibromohydantoin, Glacial Acetic Acid, Concentrated Sulfuric Acid.
-
Procedure: The starting fluorobenzene is subjected to electrophilic bromination to introduce a bromine atom at the ortho position to the amino group precursor and para to the trifluoro-substituted group.
Step 2: Cyano Group Displacement
-
Reagents: The brominated intermediate, Cuprous Cyanide, Quinoline.
-
Procedure: A nucleophilic aromatic substitution reaction is carried out to replace the bromine atom with a cyano group.
Step 3: Aminolysis
-
Reagents: The cyano-substituted intermediate, Liquid Ammonia, Ethanol.
-
Procedure: The fluorine atom is displaced by an amino group via ammonolysis to yield the final 2-Amino-4-(substituted)benzonitrile product.
Comparative Signaling Pathway Implications
Figure 2. Inhibition of the androgen receptor signaling pathway by drugs derived from 2-Amino-4-(trifluoromethyl)benzonitrile.
Conversely, derivatives of the trifluoromethoxy analog, with their potential application as sodium channel blockers, would interact with a completely different signaling paradigm central to neuronal excitability.
Figure 3. Postulated mechanism of action for derivatives of this compound as sodium channel blockers.
Conclusion
This compound represents a promising, albeit less explored, building block in drug discovery. Its primary advantage over the trifluoromethyl analog lies in the potential for improved pharmacokinetic properties, specifically enhanced lipophilicity and metabolic stability, conferred by the trifluoromethoxy group. While the trifluoromethyl-containing scaffold has a proven track record in the development of anticancer agents, the trifluoromethoxy counterpart holds significant potential for a new generation of therapeutics, particularly in the realm of CNS disorders and other indications where improved drug-like properties are paramount. Further research and direct comparative studies are warranted to fully elucidate the therapeutic advantages of incorporating this versatile chemical moiety.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4-(trifluoromethoxy)benzonitrile: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety protocols and disposal procedures for 2-Amino-4-(trifluoromethoxy)benzonitrile. Due to its hazardous nature, this chemical requires careful handling and disposal by certified professionals.
Researchers, scientists, and drug development professionals must adhere to strict safety measures when handling this compound. This guide provides a comprehensive overview of the necessary precautions, immediate actions in case of exposure, and the mandated disposal route for this compound.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel must be familiar with its associated risks and the required personal protective equipment (PPE) before handling.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin[1][2] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled[1][2] |
| Skin Irritation | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[4]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: All handling of this solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[5][6] If a fume hood is not available, a NIOSH/MSHA approved respirator is necessary.[3]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Disposal Protocol: A Step-by-Step Guide
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. In-lab treatment or disposal via the sanitary sewer is not recommended for this compound due to its toxicity and the presence of the trifluoromethoxy group, which is a type of per- and polyfluoroalkyl substance (PFAS) that is persistent in the environment.[7]
Experimental Protocol for Waste Collection and Handling:
-
Container Selection:
-
Use a dedicated, properly labeled, and sealable waste container. The container must be compatible with the chemical.
-
The original product container can be used if it is in good condition.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[8]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
-
Accumulation of Waste:
-
Collect all materials contaminated with the chemical, including unused product, reaction byproducts, contaminated PPE (gloves, etc.), and cleaning materials (e.g., absorbent pads from a spill).
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][6]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Amino-4-(trifluoromethoxy)benzonitrile
Researchers, scientists, and drug development professionals must exercise extreme caution when handling 2-Amino-4-(trifluoromethoxy)benzonitrile (CAS No. 1260847-67-3). A comprehensive Safety Data Sheet (SDS) with specific quantitative data on personal protective equipment (PPE), exposure limits, and detailed disposal instructions is not publicly available. The information presented here is based on general safety principles for handling hazardous chemical compounds and data for structurally related chemicals. This guide is not a substitute for a manufacturer-provided SDS. It is imperative to obtain the official SDS from your supplier before commencing any work with this substance.
Immediate Safety and Handling Plan
Due to the lack of specific toxicity and reactivity data, a conservative approach to handling is essential. The presence of a nitrile group and a trifluoromethoxy group suggests potential toxicity and the possibility of hazardous decomposition products.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines recommended PPE based on general laboratory safety standards for hazardous powders.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield | Protects against splashes, dust, and unforeseen reactions. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents dermal absorption, a potential route of exposure for nitrile compounds. Regularly inspect gloves for any signs of degradation or perforation. |
| Disposable lab coat | Protects personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (N95 or higher) | Minimizes the inhalation of the powdered compound, which is a primary exposure risk. |
Operational Plan
-
Preparation :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, chemical-resistant waste containers) available.
-
-
Handling :
-
Always handle this compound within a chemical fume hood to control airborne particulates.
-
Avoid the formation of dust during weighing and transferring. Use techniques such as weighing by difference to minimize dust generation.
-
Keep the container tightly sealed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and any known hazards.
-
Disposal Plan
-
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of this chemical down the drain or in general waste.
-
Waste should be collected in clearly labeled, sealed, and chemical-resistant containers.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound, from initial preparation to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
